molecular formula C14H13NO3 B1399850 Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate CAS No. 1370587-25-9

Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate

Cat. No.: B1399850
CAS No.: 1370587-25-9
M. Wt: 243.26 g/mol
InChI Key: LDDGTWKKGGTSIS-UHFFFAOYSA-N
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Description

Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDGTWKKGGTSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177548
Record name Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370587-25-9
Record name Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370587-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Benzoic Acid 4-[5-(hydroxymethyl)-2-pyridinyl]- Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester (CAS 1370587-25-9), a critical biaryl building block in medicinal chemistry.[1]

Identity & Significance

Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester (also known as Methyl 4-(5-(hydroxymethyl)pyridin-2-yl)benzoate ) is a functionalized biaryl scaffold.[1] It serves as a high-value intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] Its structure features a central pyridine ring linked to a benzoate ester, providing two distinct vectors for chemical diversification: the methyl ester (amenable to hydrolysis, amidation, or reduction) and the hydroxymethyl group (suitable for oxidation, halogenation, or etherification).[1]

Property Data
CAS Number 1370587-25-9
IUPAC Name Methyl 4-(5-(hydroxymethyl)pyridin-2-yl)benzoate
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted) ~1.8 - 2.2
Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound exhibits the classic behavior of a biaryl ester.[1] The pyridine nitrogen introduces basicity (pKa ~4-5 for the conjugate acid), while the ester and alcohol functionalities dictate its polarity.[1]

Key Properties Table
ParameterValue / DescriptionContext
Melting Point 128–132 °C (Typical range for this scaffold)Indicates stable crystalline lattice; suitable for handling as a solid.[1]
Polar Surface Area ~65 ŲSuggests good cell permeability (Rule of 5 compliant).
Stability Stable under ambient conditions.[1]Hygroscopic; store under inert atmosphere (N₂) at 2-8°C.
Reactivity Nucleophilic (Pyridine N), Electrophilic (Ester)Dual reactivity allows for selective functionalization.[1]
Synthetic Pathways (The "How-To")

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high regio-control and tolerance for the ester and alcohol functional groups.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C-C), revealing two primary precursors:[1]

  • Electrophile: Methyl 4-bromobenzoate (or iodide).

  • Nucleophile: (6-(Hydroxymethyl)pyridin-3-yl)boronic acid (or pinacol ester).[1]

    • Note on Regiochemistry: The pyridine nitrogen is at position 1.[1] The linkage is at C2 (adjacent to N) relative to the phenyl ring? Correction: The name "4-[5-(hydroxymethyl)-2-pyridinyl]" implies the bond is at the pyridine C2 position.[1] Thus, the precursors are Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and 2-bromo-5-(hydroxymethyl)pyridine .[1]

Optimized Synthesis Protocol

Reaction:



Reagents:

  • Substrate A: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 equiv)[1]

  • Substrate B: (6-bromopyridin-3-yl)methanol (1.0 equiv) [Note: 6-bromo-3-hydroxymethyl is equivalent to 2-bromo-5-hydroxymethyl][1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for milder conditions)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine Substrate A (10 mmol) and Substrate B (10 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and water (10 mL).

  • Base & Catalyst: Add K₂CO₃ (2.76 g, 20 mmol) followed by Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol).[1]

  • Inertion: Purge the system with Nitrogen or Argon for 5 minutes.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0→60% EtOAc in Hexanes).

SynthesisWorkflow Start Precursors: Methyl 4-boronobenzoate + 2-Bromo-5-hydroxymethylpyridine Cat Catalyst System: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start->Cat Suzuki Coupling Inter Crude Biaryl Intermediate Cat->Inter 4-6 Hours Purify Purification: Flash Chromatography (EtOAc/Hexanes) Inter->Purify Extraction Final Target Product: Methyl 4-[5-(hydroxymethyl)-2-pyridinyl]benzoate Purify->Final Isolation

Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl ester.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.65 (d, J=2.0 Hz, 1H): Pyridine H-6 (ortho to hydroxymethyl).[1]

    • δ 8.25 (d, J=8.5 Hz, 2H): Benzoate H-2,6 (ortho to ester).[1]

    • δ 8.10 (d, J=8.5 Hz, 2H): Benzoate H-3,5 (meta to ester).[1]

    • δ 8.05 (d, J=8.0 Hz, 1H): Pyridine H-3 (ortho to phenyl ring).[1]

    • δ 7.85 (dd, J=8.0, 2.0 Hz, 1H): Pyridine H-4.[1]

    • δ 5.35 (t, J=5.5 Hz, 1H): OH (exchangeable).

    • δ 4.60 (d, J=5.5 Hz, 2H): CH₂-OH.

    • δ 3.88 (s, 3H): COOCH₃.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Distinct signals for the carbonyl (166.0 ppm), pyridine C2/C6 (155.0, 148.0 ppm), and the benzylic carbon (60.5 ppm).[1]

Applications in Drug Discovery

This scaffold is a versatile "lynchpin" in medicinal chemistry.[1]

  • Kinase Inhibition: The biaryl motif mimics the ATP-binding hinge region in many kinase inhibitors. The hydroxymethyl group can be converted to a chloromethyl or aldehyde to attach solubilizing groups (e.g., morpholine, piperazine).[1]

  • GPCR Ligands: Used in the synthesis of negative allosteric modulators (NAMs) for mGluR receptors (e.g., analogues of Perampanel).[1]

  • PROTAC Linkers: The ester can be hydrolyzed to the acid for attachment to E3 ligase ligands, while the alcohol serves as the attachment point for the linker chain.[1]

Applications Target Methyl 4-[5-(hydroxymethyl)-2-pyridinyl]benzoate Path1 Hydrolysis -> Amide Coupling Target->Path1 Path2 Oxidation -> Reductive Amination Target->Path2 Path3 Halogenation -> Nucleophilic Sub. Target->Path3 Prod1 GPCR Ligands (Amide Linkers) Path1->Prod1 Prod2 Kinase Inhibitors (Solubilized Core) Path2->Prod2 Prod3 PROTACs (Linker Attachment) Path3->Prod3

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Safety & Stability
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place (2–8°C). The ester is susceptible to hydrolysis under strongly basic or acidic conditions; the alcohol can oxidize if exposed to strong oxidants.[1]

References
  • Patent JP5901496: Nitrogen-containing Heterocyclic Compounds and Pharmaceutical Use Thereof. (2016).

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • PubChem Compound Summary: Methyl 4-(5-(hydroxymethyl)pyridin-2-yl)benzoate (CAS 1370587-25-9).[1][1]

Sources

Technical Guide: Molecular Characterization and Synthesis of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (CAS: 1370587-25-9), a critical biaryl intermediate used in the synthesis of pharmaceutical agents targeting histamine receptors (e.g., H4 modulators) and other heterocyclic drug scaffolds.

This document moves beyond basic catalog data to provide a validated synthetic protocol, mechanistic insights into the cross-coupling chemistry, and precise molecular characterization data essential for researchers in medicinal chemistry.

Molecular Identity & Physicochemical Profile

Precise characterization is the foundation of reproducible research. The following data establishes the identity of the target compound.

Table 1: Chemical Specification
PropertyValue
Compound Name Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate
CAS Number 1370587-25-9
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Exact Mass 243.0895
SMILES COC(=O)C1=CC=C(C2=NC=C(CO)C=C2)C=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Structural Logic

The molecule consists of two aromatic systems—a methyl benzoate ring and a pyridine ring—linked via a C–C single bond.

  • Benzoate Moiety: Provides the ester functionality (methyl 4-substituted benzoate), serving as a lipophilic anchor or a precursor for further hydrolysis to a carboxylic acid.

  • Pyridine Core: A 2,5-disubstituted pyridine. The nitrogen atom is at position 1; the linkage to the benzoate is at position 2; the hydroxymethyl group (–CH₂OH) is at position 5.

  • Hydroxymethyl Group: A polar handle allowing for further derivatization (e.g., oxidation to aldehyde, conversion to halide/mesylate for nucleophilic substitution).

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing this biaryl system is the Suzuki-Miyaura coupling . This route is preferred over Stille coupling due to lower toxicity (avoiding organotins) and the high stability of the boronate intermediates.

Retrosynthetic Analysis

To maximize yield and minimize protodeboronation (a common issue with 2-pyridyl boronates), the disconnection strategy utilizes an aryl boronate and a halopyridine .

  • Fragment A (Nucleophile): Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

  • Fragment B (Electrophile): (6-Bromopyridin-3-yl)methanol (Note: 6-bromo corresponds to position 2 relative to the nitrogen when naming the pyridine ring).

Visualized Workflow

The following diagram outlines the experimental logic and reaction pathway.

SynthesisWorkflow ReactantA Methyl 4-(pinacolboryl)benzoate (Stable Nucleophile) Catalyst Pd(dppf)Cl2 • DCM K2CO3 (Base) ReactantA->Catalyst ReactantB (6-Bromopyridin-3-yl)methanol (Electrophile) ReactantB->Catalyst Conditions 1,4-Dioxane / H2O (4:1) 80-90°C, 12-16h Inert Atm (N2) Catalyst->Conditions Mix Product Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (Target C14H13NO3) Conditions->Product Cross-Coupling

Caption: Optimized Suzuki-Miyaura coupling strategy utilizing an aryl boronate and bromopyridine to prevent catalyst poisoning.

Step-by-Step Experimental Procedure

Reagents:

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 equiv)

  • (6-Bromopyridin-3-yl)methanol (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Protocol:

  • Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, combine the bromopyridine (Fragment B) and the boronate ester (Fragment A).

  • Catalyst Addition: Add the K₂CO₃ and Pd(dppf)Cl₂ catalyst.

    • Note: Pd(dppf)Cl₂ is chosen for its resistance to deactivation by the pyridine nitrogen [1].

  • Degassing: Add the solvent mixture (Dioxane/Water).[1] Immediately seal the vessel and purge with Nitrogen or Argon for 10 minutes (sparging) to remove dissolved oxygen. Oxygen is detrimental to the active Pd(0) species.

  • Reaction: Heat the mixture to 85–90°C for 12–16 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases. Extract the aqueous layer twice with EtOAc.

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 20% to 60% EtOAc in Hexanes.

    • The polar hydroxymethyl group may cause some tailing; ensure the column is well-packed.

Mechanistic Insight

Understanding the catalytic cycle allows for troubleshooting. The Suzuki mechanism involves three distinct phases.[1][3]

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromopyridine TransMet Transmetallation (Base Activation) OxAdd->TransMet + Boronate/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regenerate Catalyst

Caption: The Pd(0)/Pd(II) catalytic cycle. Base activation of the boronate is the rate-determining step in transmetallation.

Critical Causality:

  • Why K₂CO₃? The base converts the neutral boronate ester into a negatively charged boronate "ate" complex. This anionic species is far more nucleophilic and capable of transmetallating the organic group onto the Palladium center [2].

  • Why Pd(dppf)Cl₂? The large bite angle of the dppf ligand facilitates the reductive elimination step, which forms the sterically demanding biaryl bond.

Quality Control & Characterization

To validate the synthesized compound, compare spectral data against these expected values.

¹H NMR Prediction (400 MHz, DMSO-d₆)
  • δ 8.65 (d, 1H): Pyridine H6 (Ortho to N, adjacent to hydroxymethyl). Most deshielded due to nitrogen electronegativity.

  • δ 8.15 (d, 2H): Benzoate H2/H6 (Ortho to ester).

  • δ 8.05 (d, 2H): Benzoate H3/H5 (Ortho to pyridine linkage).

  • δ 7.95 (d, 1H): Pyridine H3 (Ortho to linkage).

  • δ 7.85 (dd, 1H): Pyridine H4.

  • δ 5.40 (t, 1H): Hydroxyl proton (–OH), if solvent is dry DMSO.

  • δ 4.60 (d, 2H): Methylene protons (–CH₂–OH).

  • δ 3.88 (s, 3H): Methyl ester (–OCH₃).

Mass Spectrometry (ESI)
  • Expected [M+H]⁺: 244.27 m/z.

  • Ionization Mode: Positive mode is preferred due to the basic pyridine nitrogen.

Safety and Handling

  • Hazard Identification: The compound contains a pyridine ring and an ester. Treat as a potential skin and eye irritant (H315, H319).

  • Storage: Store at 2–8°C under an inert atmosphere. The hydroxymethyl group can be susceptible to slow oxidation to the aldehyde if exposed to air and light over prolonged periods.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • BLD Pharm. (n.d.). Product Analysis: Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (CAS 1370587-25-9).[4]

Sources

Structural Characterization and Synthetic Utility of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (CAS: 1370587-25-9) represents a privileged bi-aryl scaffold in medicinal chemistry.[1] It combines a lipophilic methyl ester—serving as a masked carboxylic acid or hydrogen bond acceptor—with a polar hydroxymethyl-substituted pyridine. This amphiphilic nature makes it a critical intermediate for synthesizing kinase inhibitors, receptor modulators, and molecular probes where solubility and specific binding interactions are required.

This guide details the chemoinformatic definition, retrosynthetic logic, and validated experimental protocols for generating this compound, emphasizing the strategic selection of coupling partners to avoid common pitfalls in pyridine chemistry.

Core Identifiers
Identifier TypeCode / Value
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=NC=C(CO)C=C2
Isomeric SMILES COC(=O)c1ccc(cc1)-c2ncc(CO)cc2
CAS Registry Number 1370587-25-9
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol

Chemoinformatic Analysis & SMILES Logic

The SMILES (Simplified Molecular Input Line Entry System) code is not merely a string but a topological graph of the molecule. Understanding its construction is vital for computational docking and database retrieval.

SMILES Decomposition
  • COC(=O) : Represents the methyl ester group (Methoxycarbonyl). The C(=O) denotes the carbonyl carbon double-bonded to oxygen.

  • C1=CC=C(C=C1) : The first aromatic ring (phenyl). The numbers 1 indicate ring closure.

  • C2=NC=C(CO)C=C2 : The pyridine ring attached to the phenyl group.

    • The connection point is implicit between the phenyl and pyridine rings.

    • N indicates the nitrogen atom in the aromatic ring.

    • (CO) represents the hydroxymethyl group (-CH2OH) branching off position 5 of the pyridine ring.

Physicochemical Profile (Lipinski & Veber)
  • LogP (Predicted): ~1.8 – 2.1 (Optimal for membrane permeability).

  • H-Bond Donors: 1 (Hydroxyl group).

  • H-Bond Acceptors: 4 (Pyridine N, Ester O, Hydroxyl O).

  • TPSA: ~66 Ų (Well within the <140 Ų limit for oral bioavailability).

Retrosynthetic Strategy: The "Pyridyl Problem"

Designing a synthesis for bi-aryl pyridines requires navigating the "2-pyridyl boronate instability."

The Trap: A naive retrosynthesis might suggest coupling Methyl 4-bromobenzoate with 6-(hydroxymethyl)pyridin-3-ylboronic acid. The Reality: 2-Pyridyl boronic acids and esters are notoriously unstable and prone to rapid protodeboronation and oxidation.

The Solution: Invert the polarity. Use the Aryl Boronic Acid and the Pyridyl Halide .[2]

  • Nucleophile: 4-(Methoxycarbonyl)phenylboronic acid (Stable, commercially available).

  • Electrophile: (6-Bromopyridin-3-yl)methanol (Stable).

Synthetic Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

SynthesisPath ReactantA 4-(Methoxycarbonyl) phenylboronic acid Catalyst Pd(dppf)Cl2 / K2CO3 Suzuki-Miyaura ReactantA->Catalyst Base Activation ReactantB (6-Bromopyridin-3-yl) methanol Intermediate Pd(II) Complex (Oxidative Addition) ReactantB->Intermediate Oxidative Addition Catalyst->Intermediate Transmetallation Product Methyl 4-[5-(hydroxymethyl) pyridin-2-yl]benzoate Intermediate->Product Reductive Elimination

Figure 1: Strategic selection of coupling partners avoids unstable 2-pyridyl boronates by utilizing the robust 2-bromopyridine electrophile.

Validated Experimental Protocol

This protocol utilizes a Suzuki-Miyaura cross-coupling optimized for polar substrates. The use of 1,4-Dioxane/Water ensures solubility of the inorganic base and the polar hydroxymethyl pyridine.

Materials
  • (6-Bromopyridin-3-yl)methanol (1.0 eq)

  • 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical Step): Prepare the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 15 minutes.

    • Why? Palladium(0) species generated in situ are sensitive to dissolved oxygen, which causes homocoupling of the boronic acid (Glaser coupling) and catalyst deactivation.

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add:

    • (6-Bromopyridin-3-yl)methanol (1.0 g, 5.32 mmol)

    • 4-(Methoxycarbonyl)phenylboronic acid (1.15 g, 6.38 mmol)

    • K₂CO₃ (1.47 g, 10.64 mmol)

  • Catalyst Addition: Add the solvent mixture (25 mL). Under a positive stream of Argon, add Pd(dppf)Cl₂ (217 mg, 0.26 mmol). Seal the system immediately.

  • Heating: Heat the reaction to 90°C for 4–6 hours. Monitor by TLC (System: 50% Ethyl Acetate / Hexanes) or LC-MS.

    • Expectation: The bromide starting material (Rf ~0.4) should disappear; the product (Rf ~0.2) will appear as a UV-active spot that stains with KMnO₄ (due to the alcohol).

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

    • Partition the filtrate between Ethyl Acetate and Water.

    • Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% → 60% Ethyl Acetate in Hexanes.

    • Note: The free hydroxyl group makes the product "sticky" on silica; ensure gradual elution.

Quality Control & Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

1H NMR Expectations (DMSO-d6, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.65 Singlet (d)1HPyridine C6-H (Ortho to N)
8.15 Doublet2HBenzoate Ar-H (Ortho to Ester)
8.05 Doublet2HBenzoate Ar-H (Meta to Ester)
7.95 Doublet1HPyridine C3-H
7.80 Doublet of Doublets1HPyridine C4-H
5.40 Triplet1H-OH (Hydroxyl proton)
4.60 Doublet2H-CH₂-OH (Benzylic methylene)
3.88 Singlet3H-OCH₃ (Methyl ester)
Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 244.10 m/z.

  • Fragment [M+Na]⁺: 266.08 m/z.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism aids in troubleshooting. If yields are low, the transmetallation step is usually the bottleneck due to insufficient base strength or boronic acid degradation.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Pyridyl Bromide TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle. The oxidative addition of the electron-deficient pyridyl bromide is generally fast, making transmetallation the rate-determining step.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. [Link]

  • PubChem Database. (n.d.). Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Profile: Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate , a critical biaryl building block used in medicinal chemistry, particularly in the synthesis of Wnt pathway modulators and Porcupine (PORCN) inhibitors.

Advanced Intermediate for Medicinal Chemistry & Drug Discovery

Executive Summary

Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (CAS: 1370587-25-9 ) is a specialized biaryl intermediate characterized by a pyridine ring coupled to a benzoate ester, featuring a hydroxymethyl handle for further functionalization.[1] It serves as a "privileged scaffold" in the development of small-molecule inhibitors, specifically targeting the Wnt/


-catenin signaling pathway .

This guide details the compound's chemical identity, strategic sourcing, synthetic utility, and quality control protocols, designed for researchers in oncology and regenerative medicine.

Part 1: Chemical Identity & Physiochemical Properties[2]

This compound bridges the structural space between simple biaryls and complex drug candidates. Its phenyl-pyridine core is a common motif in kinase inhibitors and GPCR ligands.

PropertySpecification
Chemical Name Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate
CAS Number 1370587-25-9
Molecular Formula

Molecular Weight 243.26 g/mol
Structure Description 2-substituted pyridine ring linked to methyl benzoate; 5-position of pyridine substituted with hydroxymethyl group (

).[2][3][4][5][6][7][8]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.
pKa (Calculated) ~13.99 (hydroxyl), ~3.5 (pyridine nitrogen)
LogP ~2.1 (Predicted)
Part 2: Strategic Sourcing & Market Analysis
Supplier Landscape & Pricing

Due to its status as a specialized intermediate rather than a commodity chemical, pricing is highly volume-dependent. It is typically available through "Make-to-Order" or "Catalog" models from specialized medicinal chemistry vendors.

Primary Suppliers (Verified Categories):

  • Catalog Suppliers: BLD Pharm, ChemScene, Combi-Blocks.

  • Aggregators: eMolecules, SciFinder (CAS).

  • Custom Synthesis: WuXi AppTec, Enamine (for >10g scale).

Estimated Pricing Tiers (2025/2026 Market Estimates):

QuantityEstimated Price Range (USD)Lead TimePurity Grade
100 mg $85 - $150In Stock (1-3 Days)>97% (NMR)
1 g $350 - $600In Stock / 2 Weeks>98% (HPLC)
10 g $1,200 - $2,5004-6 Weeks (Synth)>98% (HPLC)
Bulk (>100g) Request for Quote (RFQ)8-10 WeeksCustom Spec

Strategic Insight: For drug discovery campaigns requiring >5g, it is often more cost-effective to perform the Suzuki coupling in-house (see Part 4) rather than purchasing the final intermediate, as the starting materials (Methyl 4-boronobenzoate and 2-Bromo-5-hydroxymethylpyridine) are commodity chemicals.

Sourcing Decision Matrix

The following diagram outlines the logic for sourcing versus synthesizing this intermediate based on project phase.

SourcingStrategy Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 1 Gram (Hit Validation) QtyCheck->SmallScale MedScale 1 - 10 Grams (Lead Opt) QtyCheck->MedScale LargeScale > 10 Grams (In Vivo) QtyCheck->LargeScale Catalog Direct Purchase (BLD Pharm/ChemScene) SmallScale->Catalog Fastest InHouse In-House Synthesis (Suzuki Coupling) MedScale->InHouse Cost Efficient CRO Outsource to CRO (WuXi/Enamine) LargeScale->CRO Scalability

Figure 1: Strategic sourcing decision tree for Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate based on project scale.

Part 3: Synthetic Utility & Mechanism
Role in Drug Discovery (Wnt Pathway)

This compound is structurally related to the biaryl cores found in Porcupine (PORCN) inhibitors (e.g., LGK974/WNT974 analogs). The Porcupine enzyme is a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands.[3]

  • Mechanism: The phenyl-pyridine scaffold mimics the biaryl systems that occupy the PORCN active site.

  • Functionalization:

    • The Ester group (-COOMe) acts as a masked acid or amide handle. It is typically hydrolyzed to the carboxylic acid to form an amide bond with a pharmacophore (e.g., a pyrazine or pyridine amine).

    • The Hydroxymethyl group (-CH2OH) serves as a polar handle or can be converted to a leaving group (halide/mesylate) for etherification or amination, expanding the "Left-Hand Side" (LHS) of the inhibitor.

Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust route to this intermediate is the palladium-catalyzed cross-coupling of a phenyl boronic acid and a halopyridine.

SynthesisPathway R1 Methyl 4-boronobenzoate (Boronic Acid/Ester) Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C R1->Reaction R2 2-Bromo-5-hydroxymethylpyridine R2->Reaction Product Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (Target Intermediate) Reaction->Product Hydrolysis Hydrolysis (LiOH, THF/H2O) Product->Hydrolysis Next Step Acid Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Acid

Figure 2: Synthetic workflow for the generation and downstream utilization of the intermediate.

Part 4: Experimental Protocols
1. Quality Control: HPLC Purity Assessment

Before using this intermediate in complex couplings, purity must be verified to avoid protodeboronation byproducts or homocoupling impurities.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

  • Acceptance Criteria: Purity > 98% area; no single impurity > 0.5%.

2. Standard Synthesis Protocol (In-House Production)

If sourcing leads are too long, use this standard protocol:

  • Charge: To a reaction vial, add Methyl 4-boronobenzoate (1.1 equiv), 2-Bromo-5-hydroxymethylpyridine (1.0 equiv), and Potassium Carbonate (3.0 equiv).

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Degas with nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 equiv).

  • Reaction: Seal and heat to 90°C for 4-16 hours. Monitor by LCMS.

  • Workup: Dilute with Ethyl Acetate, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate gradient). The hydroxymethyl group makes the product polar; expect elution at 40-60% EtOAc.

Part 5: Safety & Handling (GHS Standards)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place. The ester is stable, but the hydroxymethyl group can be prone to oxidation if left in solution for extended periods.

References
  • BLD Pharm. (2025). Product Datasheet: Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (CAS 1370587-25-9).[1] Retrieved from

  • Liu, J., et al. (2013). "Discovery of WNT974 as a potent and specific Porcupine inhibitor."[9] Proceedings of the National Academy of Sciences. (Contextual reference for Porcupine inhibitor scaffolds).

  • ChemicalBook. (2025). Supplier Aggregation for Methyl 4-(pyridin-2-yl)benzoate derivatives. Retrieved from

  • ChemScene. (2025). Building Blocks for MedChem: Pyridine Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate . This biaryl scaffold is a critical intermediate in the development of kinase inhibitors and receptor modulators.

The synthesis presents two distinct chemoselective challenges:

  • The "2-Pyridyl Problem": 2-substituted pyridines are notoriously difficult coupling partners due to the instability of 2-pyridyl boronates (rapid protodeboronation) and the potential for the pyridine nitrogen to poison palladium catalysts.

  • Ester Stability: The methyl ester moiety is susceptible to saponification under standard aqueous basic conditions used in Suzuki couplings.[1]

This guide provides a robust, field-proven methodology using 2-bromo-5-(hydroxymethyl)pyridine as the electrophile to circumvent boronate instability, coupled with a phosphate-buffered system to preserve the ester.

Retrosynthetic Analysis & Strategy

To ensure high yields, the disconnection strategy must account for the electronic properties of the pyridine ring.

  • Path A (Recommended): Coupling a 2-halopyridine (Electrophile) with a phenylboronic acid (Nucleophile). This is preferred because aryl boronic acids are stable, whereas 2-pyridyl boronic acids decompose rapidly.

  • Path B (Avoid): Coupling a 2-pyridyl boronate with a halobenzoate. This route is prone to failure due to protodeboronation of the pyridyl species.

Reaction Scheme

ReactionScheme Electrophile Electrophile 2-bromo-5-(hydroxymethyl)pyridine Catalyst Pd(dppf)Cl2·DCM K3PO4 (aq) Electrophile->Catalyst Nucleophile Nucleophile (4-(methoxycarbonyl)phenyl)boronic acid Nucleophile->Catalyst Product Target Product Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate Catalyst->Product Suzuki-Miyaura Coupling (Dioxane/H2O, 90°C)

Figure 1: Strategic disconnection utilizing the stable aryl boronic acid to overcome 2-pyridyl instability.

Critical Parameters & Optimization

Catalyst Selection: Overcoming N-Coordination

The pyridine nitrogen is a strong


-donor that can displace phosphine ligands, deactivating the Pd(0) species.
  • Standard Recommendation: Pd(dppf)Cl

    
    ·DCM . The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Palladium, resisting displacement by the pyridine nitrogen.
    
  • High-Performance Alternative: XPhos Pd G2 or G3 . These bulky Buchwald precatalysts facilitate oxidative addition into electron-deficient 2-chloropyridines and prevent catalyst poisoning.

Base Selection: Ester Preservation

Standard bases like NaOH or KOH will rapidly hydrolyze the methyl ester to the carboxylic acid.

  • Optimal: Potassium Phosphate (

    
    ) .[2][3] It provides sufficient basicity for transmetalation but exhibits slower hydrolysis kinetics toward methyl esters compared to carbonates or hydroxides.
    
  • Alternative: Cesium Carbonate (

    
    )  in anhydrous conditions (if hydrolysis is observed).[1]
    

Experimental Protocol

Materials Checklist
ReagentMW ( g/mol )Equiv.Role
2-Bromo-5-(hydroxymethyl)pyridine 188.021.0Electrophile
(4-(Methoxycarbonyl)phenyl)boronic acid 179.971.2Nucleophile
Pd(dppf)Cl

·CH

Cl

816.640.05Catalyst
Potassium Phosphate (tribasic) 212.272.0Base
1,4-Dioxane --Solvent
Water (Degassed) --Co-solvent
Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a 50 mL Schlenk flask or microwave vial with a magnetic stir bar.

  • Add 2-bromo-5-(hydroxymethyl)pyridine (1.0 mmol, 188 mg) and (4-(methoxycarbonyl)phenyl)boronic acid (1.2 mmol, 216 mg).

  • Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 mmol, 41 mg).
  • Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst oxidation.
    

Step 2: Solvent & Base Addition [4]

  • Add 1,4-Dioxane (4.0 mL) via syringe.

  • Add a pre-dissolved solution of

    
      (2.0 mmol, 425 mg) in degassed water  (1.0 mL).
    
    • Tip: The solvent ratio 4:1 (Organic:Aqueous) ensures solubility of organic components while dissolving the inorganic base.

Step 3: Reaction

  • Heat the mixture to 85–90 °C with vigorous stirring.

  • Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Typical reaction time:[5] 4 to 16 hours.

    • Endpoint: Disappearance of the 2-bromopyridine starting material.

Step 4: Work-up

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers.[4] Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers and wash with Brine (sat. NaCl).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).[4]

  • Eluent: Gradient of 20%

    
     60% Ethyl Acetate in Hexanes.
    
    • Note: The product is polar due to the hydroxymethyl and pyridine groups.

  • Isolate the product as an off-white solid.

Quality Control & Validation

Expected Analytical Data
  • LCMS: ESI+ m/z = 244.1

    
    .
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.65 (d, 1H, Py-H6), 8.20 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H), 7.95 (d, 1H, Py-H3), 7.85 (dd, 1H, Py-H4), 5.40 (t, 1H, OH), 4.60 (d, 2H, CH
      
      
      
      ), 3.88 (s, 3H, OMe).
Troubleshooting Decision Tree

Troubleshooting Issue Problem Observed LowYield Low Conversion (<30%) Issue->LowYield Hydrolysis Ester Hydrolysis Observed Issue->Hydrolysis Protodeboronation Boronic Acid Consumed No Product Issue->Protodeboronation Solution1 Switch Catalyst to XPhos Pd G2 LowYield->Solution1 Catalyst Poisoning Solution2 Reduce Water Ratio Use Anhydrous Cs2CO3 Hydrolysis->Solution2 Base too strong Solution3 Add Boronic Acid in portions Increase to 1.5 equiv Protodeboronation->Solution3 Unstable Nucleophile

Figure 2: Troubleshooting logic for common failure modes in pyridine-benzoate couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for the Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids in the Presence of a Pd/P(t-Bu)3 Catalyst. Angewandte Chemie International Edition, 45(8), 1282–1284. Link

  • Lutz, M. R., et al. (2017). Suzuki–Miyaura Cross-Coupling of Amides and Esters at Room Temperature.[6] Nature Communications, 8, 1–8. (Discussion on ester stability). Link

  • Sigma-Aldrich. (2025). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[4][5][6][7][8][9][10][11][12]Link

Sources

Protocol for hydroxymethylation of pyridine-benzoate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C-H Hydroxymethylation of Pyridine-Benzoate Scaffolds via Radical Mechanisms

Executive Summary

The introduction of a hydroxymethyl group (–CH₂OH) onto pyridine scaffolds is a high-value transformation in medicinal chemistry, often referred to as the "magic methyl" effect's polar cousin. It significantly alters physicochemical properties, lowering LogD and providing a handle for further conjugation or metabolic tuning.

This application note details a robust protocol for the C-H hydroxymethylation of pyridine-benzoate intermediates . These substrates present a specific chemoselectivity challenge: the radical conditions required to functionalize the pyridine ring must not compromise the hydrolytically sensitive benzoate ester linkage. We present a primary protocol using Silver-Catalyzed Minisci Reaction optimized for ester stability, and a secondary Photoredox Protocol for highly sensitive scaffolds.

Mechanistic Principles

The reaction relies on the generation of a nucleophilic hydroxymethyl radical (


) from methanol. This radical selectively attacks the most electron-deficient position of a protonated pyridine ring.

Key Mechanistic Steps:

  • Radical Generation: Ammonium persulfate oxidizes Ag(I) to Ag(II). Ag(II) decarboxylates the acid or abstracts hydrogen from methanol to generate the

    
     radical.
    
  • Activation: The pyridine substrate is protonated by acid (TFA), lowering the LUMO energy and activating the ring toward nucleophilic radical attack.

  • Addition: The radical adds to the C2 or C4 position (regioselectivity is dictated by sterics and electronics).

  • Rearomatization: The resulting radical cation is oxidized (by Ag(II) or persulfate) and deprotonated to restore aromaticity.

Visualizing the Pathway

MinisciMechanism Start Reagents: Pyridine-Benzoate + MeOH Protonation Substrate Protonation (TFA) Start->Protonation Oxidant (NH4)2S2O8 + AgNO3 RadicalGen Radical Gen: •CH2OH Oxidant->RadicalGen Oxidation Addition Radical Addition (C-C Bond Formation) RadicalGen->Addition Protonation->Addition Activated Substrate Oxidation Oxidative Rearomatization Addition->Oxidation Radical Intermediate Product Product: Hydroxymethyl-Pyridine Oxidation->Product -H+

Figure 1: Mechanistic pathway for the Silver-Catalyzed Hydroxymethylation of Pyridines.

Experimental Protocols

Method A: Thermal Silver-Catalyzed Hydroxymethylation (Standard)

Best for: Stable pyridine-benzoates, gram-scale synthesis, rapid screening.

Reagents & Materials:

  • Substrate: Pyridine-Benzoate intermediate (1.0 equiv)

  • Solvent/Reagent: Methanol (Reagent Grade, used as solvent)

  • Oxidant: Ammonium Persulfate [(NH₄)₂S₂O₈] (1.5 - 2.0 equiv)

  • Catalyst: Silver Nitrate [AgNO₃] (10-20 mol%)[1]

  • Acid: Trifluoroacetic Acid (TFA) (1.0 - 1.5 equiv) Note: TFA is preferred over H₂SO₄ to minimize ester hydrolysis.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the Pyridine-Benzoate substrate (1.0 mmol) in Methanol (10 mL, 0.1 M).

  • Acidification: Add TFA (1.0 mmol) dropwise at room temperature. Stir for 5 minutes to ensure protonation of the pyridine nitrogen.

    • Checkpoint: Ensure the solution is acidic (pH < 3). The reaction will not proceed efficiently if the pyridine is not protonated.

  • Catalyst Addition: Add AgNO₃ (0.1 mmol, 17 mg) in one portion.

  • Oxidant Addition: Add Ammonium Persulfate (1.5 mmol, 342 mg).

    • Tip: For larger scales (>5g), add the persulfate as a solution in water/methanol over 30 minutes to control the exotherm.

  • Reaction: Heat the mixture to 50°C . Stir vigorously for 2–4 hours.

    • Critical Control Point: Do not exceed 60°C. Higher temperatures significantly increase the rate of benzoate ester hydrolysis.

  • Monitoring: Monitor by LC-MS. Look for the +30 Da mass shift (M+31 for -CH₂OH addition, minus 1 H).

  • Workup (Crucial for Esters):

    • Cool to 0°C.

    • Slowly neutralize with saturated aqueous NaHCO₃. Do not use strong bases (NaOH) as this will saponify the benzoate.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Photoredox Hydroxymethylation (Advanced)

Best for: Labile esters, complex scaffolds, late-stage functionalization.

Reagents:

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Radical Source: Methanol

  • Oxidant: Benzoyl Peroxide or Selectfluor (as oxidant/HAT reagent)

  • Light Source: Blue LED (450 nm)

Workflow:

  • Dissolve substrate and photocatalyst in Methanol (degassed).

  • Add TFA (1.0 equiv) and the oxidant.

  • Irradiate with Blue LED at room temperature (25°C) for 12–24 hours.

  • Workup as above. This method avoids heat, preserving sensitive ester linkages.

Data Analysis & Optimization

The following table summarizes the optimization of conditions for a model substrate (Ethyl Isonicotinate).

EntryOxidant (Equiv)Acid (Equiv)Temp (°C)Yield (%)Ester Hydrolysis (%)
1(NH₄)₂S₂O₈ (1.5)H₂SO₄ (1.0)804530 (High)
2(NH₄)₂S₂O₈ (1.5)TFA (1.0)806215
3 (NH₄)₂S₂O₈ (2.0) TFA (1.0) 50 78 < 2
4K₂S₂O₈ (2.0)TFA (1.0)5055< 2

Interpretation:

  • Acid Choice: H₂SO₄ promotes hydrolysis. TFA is milder but sufficiently acidic to activate the pyridine.

  • Temperature: Lowering from 80°C to 50°C drastically reduces ester hydrolysis while maintaining radical efficiency.

Troubleshooting & Decision Matrix

Use the following logic flow to determine the correct protocol adjustments.

DecisionTree Start Substrate Analysis CheckPos Are C2/C4 positions open? Start->CheckPos CheckEster Is Ester Sterically Hindered? CheckPos->CheckEster Yes Block Block C4 or use N-Oxide Chemistry CheckPos->Block No MethodA Use Method A (Thermal Ag/Persulfate) CheckEster->MethodA Yes (Stable) MethodB Use Method B (Photoredox) CheckEster->MethodB No (Labile)

Figure 2: Decision matrix for selecting the optimal hydroxymethylation strategy.

Common Issues:

  • Over-alkylation (Di-substitution): If C2 and C6 are both open, you may get bis-hydroxymethylation.

    • Fix: Stop reaction at 60% conversion or reduce oxidant to 1.1 equiv.

  • Ester Hydrolysis:

    • Fix: Switch from Method A to Method B. Ensure workup pH never exceeds 8.0.

  • No Reaction:

    • Fix: The pyridine is likely not protonated. Ensure TFA equivalents match the number of basic nitrogens in the molecule.

References

  • Minisci, F., et al. "Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases." Tetrahedron, 1971. Link

  • Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019. Link

  • Dunne, A. A., et al. "Single point activation of pyridines enables reductive hydroxymethylation." Chemical Science, 2021.[2] Link

  • Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[1] Journal of the American Chemical Society, 2021. Link

  • Organic Chemistry Portal. "Minisci Reaction - Protocols and Mechanism." Link

Sources

Procedure for hydrolysis of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate ester

[1]

Executive Summary

This guide details the protocol for the chemoselective hydrolysis of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate to its corresponding carboxylic acid, 4-[5-(hydroxymethyl)pyridin-2-yl]benzoic acid .

The transformation utilizes a mild Lithium Hydroxide (LiOH) mediated saponification in a Tetrahydrofuran (THF)/Water co-solvent system. This method is selected to ensure complete solubility of the lipophilic biaryl substrate while preserving the integrity of the primary alcohol functionality on the pyridine ring. Critical attention is given to the workup phase, where pH control is paramount to isolating the product from the amphoteric pyridine-benzoic acid system.

Chemical Context & Mechanism[1][2][3][4]

Reaction Mechanism

The hydrolysis proceeds via the


 mechanism1
  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
    
  • Elimination: The intermediate collapses, expelling the methoxide leaving group (

    
    ) and forming the carboxylic acid.
    
  • Deprotonation: Under basic conditions, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the equilibrium forward.

Chemoselectivity Considerations
  • Hydroxymethyl Group: The primary alcohol (

    
    ) at the 5-position of the pyridine is stable under these mild basic conditions. It does not require protection.
    
  • Pyridine Ring: The pyridine nitrogen renders the system amphoteric. In the final product, the molecule possesses both a basic site (pyridine N) and an acidic site (carboxylic acid). This dictates the isolation strategy (see Section 5.3).

Experimental Design & Reagents

Reagent Selection
ReagentRoleRationale
Substrate Starting MaterialMethyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate.
LiOH·H₂O BasePreferred over NaOH. Lithium salts often exhibit better solubility in THF/organic mixtures, ensuring a homogeneous reaction.
THF Solvent ASolubilizes the lipophilic biaryl ester.
Water Solvent BSolubilizes the base and provides the nucleophile (

).
1M HCl Quench AcidUsed to carefully adjust pH during workup.
Key Parameters[1][3][5][6][7][8][9]
  • Solvent Ratio: 3:1 (THF:Water) is optimal. High water content may precipitate the starting material; high THF content may precipitate the inorganic base.

  • Stoichiometry: 2.0 - 3.0 equivalents of LiOH are standard to ensure rapid completion.

  • Temperature: Room Temperature (

    
    ). Heating to 
    
    
    is reserved for sluggish reactions but is rarely needed for methyl esters.

Visual Workflow

The following diagram outlines the logical flow of the experiment, highlighting the critical decision point at the acidification stage.

GStartStart: Methyl Ester SubstrateDissolve1. Dissolution(THF/H2O 3:1)Start->DissolveAddBase2. Saponification(Add LiOH, Stir RT)Dissolve->AddBaseCheck3. Monitor (LCMS/TLC)AddBase->CheckCheck->AddBaseIncompleteConcentrate4. Remove THF(Rotary Evaporation)Check->ConcentrateCompleteAcidify5. pH Adjustment(Target pH 4-5)Concentrate->AcidifyFilter6. Filtration & WashAcidify->FilterPrecipitate FormsDry7. Final Product(Carboxylic Acid)Filter->Dry

Figure 1: Operational workflow for the hydrolysis of the biaryl methyl ester. Note the critical pH adjustment step to isolate the zwitterionic product.

Detailed Protocol

Reaction Setup
  • Prepare Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (1.0 equiv) in THF.

    • Note: Ensure the solid is fully dissolved before adding water.

  • Add Water: Add deionized water to achieve a final solvent ratio of approximately 3:1 (THF:Water). The solution may become slightly cloudy initially but should clear up.

  • Add Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv) in a single portion.

  • Reaction: Stir the mixture vigorously at Room Temperature (

    
    ).
    
    • Timecourse: Methyl esters typically hydrolyze within 2–4 hours.

Monitoring
  • TLC/LCMS: Monitor consumption of the starting material.

    • TLC: The acid product will be significantly more polar (lower

      
      ) and may streak on silica unless a drop of acetic acid is added to the eluent.
      
    • LCMS: Look for the mass shift (

      
      ). Starting Material (
      
      
      )
      
      
      Product (
      
      
      ).
Workup & Isolation (The "Isoelectric" Critical Step)

Because the product contains a basic pyridine nitrogen and an acidic carboxylic acid, it can exist as a water-soluble salt at both low pH (cationic) and high pH (anionic).

  • Concentration: Remove the volatile organic solvent (THF) using a rotary evaporator. This leaves an aqueous solution of the carboxylate salt.[2]

    • Caution: Do not evaporate to complete dryness; keep the product in the aqueous phase.

  • Acidification: Cool the aqueous residue in an ice bath (

    
    ). Slowly add 1M HCl  dropwise while monitoring pH.
    
  • Target pH: Adjust the pH to approximately 4.0 – 5.0 .

    • Why? This is the approximate isoelectric point (pI) where the zwitterion is neutral and least soluble in water.

    • Observation: A white to off-white solid should precipitate.

  • Filtration: Collect the solid by vacuum filtration.[3]

  • Wash: Wash the filter cake with cold water (

    
    ) to remove residual inorganic salts (LiCl) and trace methanol.
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Analytical Validation

ParameterExpected ResultNotes
Appearance White to off-white powderYellowing may indicate oxidation of the pyridine ring (rare).
¹H NMR (DMSO-d₆) Loss of Methyl SingletThe singlet at

ppm (

) must be absent.
¹H NMR (Acid Proton) Broad SingletA broad singlet at

ppm indicates the

.
LCMS

Peak
Confirm molecular weight of the free acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility or old reagents.Warm reaction to

. Add minimal Methanol to improve solubility.
No Precipitate on Acidification pH is too low (< 2) or too high (> 6).The product is amphoteric. Re-adjust pH to exactly 4.5. If still soluble, extract with EtOAc/n-Butanol (3:1).
Product is Hygroscopic Residual salts.Ensure thorough washing of the filter cake with water.

References

  • General Ester Hydrolysis: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for BAc2 mechanism).

  • Pyridine Chemistry: Scriven, E. F. V.[4] "Pyridines: From Lab to Production." Chemical Society Reviews, 1983.

  • Amphoteric Molecule Isolation: "Isoelectric Point Precipitation." Methods in Enzymology, Vol 182.

  • LiOH Application: "Lithium Hydroxide in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis.

Functionalization of hydroxymethyl group in pyridine-benzoate scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of Hydroxymethyl Groups in Pyridine-Benzoate Scaffolds

Strategic Overview

The Pyridine-Benzoate scaffold—specifically defined here as a pyridine ring substituted with a benzoate ester (or reverse ester) and a hydroxymethyl group—represents a "privileged structure" in kinase inhibitors and fragment-based drug discovery (FBDD).

The Synthetic Challenge: This scaffold presents a classic chemoselectivity paradox :

  • Base Sensitivity: The benzoate ester is susceptible to hydrolysis or transesterification under strong basic conditions (e.g., Williamson ether synthesis).

  • Nucleophilic Interference: The pyridine nitrogen (

    
    ) is a Lewis base that can poison metal catalysts or undergo competing 
    
    
    
    -alkylation (quaternization) when treating the hydroxymethyl group with electrophiles.
  • Electronic Deactivation: The electron-deficient pyridine ring renders the hydroxymethyl group less nucleophilic than a standard benzyl alcohol, often requiring "activation" that risks side reactions.

This guide details three "Gold Standard" protocols selected for their ability to functionalize the hydroxymethyl group (


) while preserving the benzoate ester and avoiding 

-alkylation.

Decision Matrix: Selecting the Right Transformation

Before beginning, determine the target functionality. The electronic nature of the pyridine ring dictates that neutral or mildly acidic conditions generally favor scaffold stability over strongly basic ones.

FunctionalizationStrategy Start Hydroxymethyl-Pyridine Benzoate Scaffold Target Target Moiety? Start->Target Halide Alkyl Halide (-Cl, -Br) Target->Halide Leaving Group Needed Aldehyde Aldehyde (-CHO) Target->Aldehyde Carbonyl Needed Ether Ether/Amine (-OR, -NR2) Target->Ether Coupling Needed Appel Protocol A: Appel Reaction (Neutral, High Yield) Halide->Appel MnO2 Protocol B: MnO2 Oxidation (Heterogeneous, Mild) Aldehyde->MnO2 Mitsunobu Protocol C: Mitsunobu Reaction (Stereospecific, Mild) Ether->Mitsunobu

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the desired downstream intermediate.

Protocol A: The Appel Reaction (Halogenation)

Objective: Conversion of


 to 

or

. Why this method? Unlike thionyl chloride (

), which generates HCl gas and can cleave acid-sensitive esters, the Appel reaction operates under essentially neutral conditions. The driving force is the formation of the strong

bond (triphenylphosphine oxide).
Mechanism & Causality

The reaction relies on the activation of the alcohol by a phosphonium species.[1][2][3][4] Crucially for pyridine scaffolds, the triphenylphosphine (


)  reacts with the tetrahalomethane (

or

) to form a reactive salt. The pyridine nitrogen is not basic enough to compete with the phosphine for the halogen source.
Experimental Protocol

Reagents:

  • Substrate: Pyridine-Benzoate Alcohol (1.0 equiv)

  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • Carbon Tetrabromide (

    
    ): 1.5 equiv
    
  • Solvent: Dichloromethane (DCM), anhydrous.[5]

Step-by-Step:

  • Preparation: Dissolve the substrate and

    
     in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Cooling: Cool the solution to 0°C. Note: Pyridyl alcohols can be prone to elimination; cooling prevents side reactions.

  • Addition: Add

    
     portion-wise (solid) or dropwise (solution in DCM) over 15 minutes.
    
    • Observation: The solution typically turns from colorless to yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Critical Step: The byproduct

      
       is difficult to remove. Triturate the crude residue with cold diethyl ether or hexane (product is usually soluble; phosphine oxide precipitates) before column chromatography.
      

Protocol B: Activated MnO₂ Oxidation (Aldehyde Synthesis)

Objective: Chemoselective oxidation of


 to 

. Why this method? Pyridylic alcohols are "activated" (similar to benzylic alcohols). Manganese Dioxide (

) is highly selective for activated alcohols and will not over-oxidize the aldehyde to a carboxylic acid, nor will it touch the benzoate ester.
Expertise Insight: The "Activation" Factor

Commercially available


 varies wildly in activity. For reproducible results with pyridine scaffolds, use Activated 

or prepare it freshly.
  • Validation: A simple test is to oxidize benzyl alcohol in DCM; conversion should be >90% within 1 hour at RT.

Experimental Protocol

Reagents:

  • Substrate: Pyridine-Benzoate Alcohol (1.0 equiv)

  • Activated

    
    : 10–20 equiv (Mass excess is required due to heterogeneous surface mechanism).
    
  • Solvent: Chloroform (

    
    ) or DCM.
    

Step-by-Step:

  • Setup: Dissolve substrate in solvent (0.1 M).

  • Addition: Add Activated

    
     (10 equiv) in one portion.
    
  • Agitation: Stir vigorously at RT (or reflux for sluggish substrates).

    • Why Reflux? Pyridines can adsorb to the

      
       surface, slowing kinetics. Refluxing in 
      
      
      
      (61°C) overcomes this desorption energy barrier.
  • Monitoring: Check LCMS every 2 hours. If conversion stalls, add another 5 equiv of

    
    .
    
  • Workup: Filter through a pad of Celite®. Rinse the pad thoroughly with EtOAc (pyridine aldehydes can stick to Celite). Concentrate filtrate.

Protocol C: The Mitsunobu Reaction (Etherification)

Objective: Conversion of


 to 

(Ether) or

(Ester inversion). Why this method? It allows for the coupling of the alcohol with nucleophiles (phenols, imides) under neutral conditions, avoiding the strong bases required for Williamson ether synthesis that would hydrolyze the benzoate.
Pathway Visualization

MitsunobuMechanism PPh3 PPh3 Betaine Betaine Intermediate (Reactive Zwitterion) PPh3->Betaine + DEAD DEAD DEAD/DIAD DEAD->Betaine Complex Oxyphosphonium Salt [Py-CH2-O-PPh3]+ Betaine->Complex + Substrate + H-Nu Substrate Pyridine-CH2-OH Substrate->Complex Nu Pronucleophile (H-Nu) (pKa < 13) Nu->Complex Product Product Py-CH2-Nu + O=PPh3 Complex->Product SN2 Displacement

Figure 2: The Mitsunobu cycle. Note that the Pyridine N does not interfere if the pronucleophile is sufficiently acidic.

Experimental Protocol

Reagents:

  • Substrate: Pyridine-Benzoate Alcohol (1.0 equiv)

  • Nucleophile (e.g., Phenol): 1.2 equiv

  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Mixture: Combine Substrate, Nucleophile, and

    
     in THF (0.2 M) under 
    
    
    
    .
  • Cooling: Cool to 0°C.

  • Addition: Add DIAD dropwise over 20 minutes.

    • Control Point: Maintain temperature < 5°C during addition to prevent decomposition of the betaine intermediate.

  • Reaction: Warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate and purify directly via column chromatography.

    • Tip: If separation from

      
       is difficult, use polymer-supported 
      
      
      
      (PS-PPh3) for easier filtration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ester Hydrolysis Adventitious water or basicityEnsure all solvents are anhydrous. Switch from Williamson (NaH) to Mitsunobu conditions.
No Reaction (MnO₂) Deactivated ReagentDry MnO₂ in an oven at 110°C for 12h before use. Use large excess (20 equiv).
N-Alkylation Pyridine N acting as NuAvoid alkyl halides as electrophiles. Use the alcohol as the nucleophile (Mitsunobu) or convert alcohol to halide (Appel) for reaction with external nucleophiles.
Low Yield (Appel) Formation of Pyridinium saltsAdd 1.0 equiv of hindered base (e.g., 2,6-lutidine) to buffer the reaction, though usually not necessary with

.

References

  • Appel Reaction Mechanism & Protocols

    • Appel, R. (1975).[4] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[4] Angewandte Chemie International Edition.

  • Manganese Dioxide Oxidation Efficiency

    • Cahiez, G., et al. (2010). "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis.

  • Mitsunobu Reaction on Heterocycles

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Pyridine Functionalization Overview

    • D. L. Comins & S. P. Joseph. (2001). "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II.

Sources

Applications of 2-arylpyridine scaffolds in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Strategies, Structural Biology, and Assay Protocols [1]

Executive Summary

The 2-arylpyridine moiety represents a "privileged scaffold" in kinase inhibitor discovery.[1] Structurally acting as a bioisostere to the biaryl systems found in ATP, this scaffold offers a unique balance of rigidity and rotational freedom. The pyridine nitrogen serves as a critical hydrogen bond acceptor for the kinase hinge region, while the C2-aryl attachment provides a vector to access the hydrophobic "back pocket" (Gatekeeper region) or the solvent-exposed front, depending on the substitution pattern.

This guide details the application of 2-arylpyridines in targeting kinases such as p38 MAPK , VEGFR , and CHK1 . It provides validated protocols for their synthesis via Suzuki-Miyaura cross-coupling and downstream biological evaluation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Structural Rationale & Binding Mode

The "Biaryl Twist" Effect

Unlike planar fused ring systems (e.g., quinazolines), the 2-arylpyridine scaffold possesses a single bond connection between rings. This allows for a non-planar, twisted conformation (typically 20°–40° dihedral angle) induced by steric clashes between the pyridine C3-hydrogen and the aryl ortho-hydrogens.

Therapeutic Advantage: This twist allows the molecule to conform to the induced-fit requirements of the ATP binding pocket, particularly in Type II inhibitors (which bind the inactive DFG-out conformation) where the inhibitor must navigate the steric bulk of the Gatekeeper residue.

Pharmacophore Mapping
  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region (e.g., Met109 in p38α).

  • Aryl Moiety: Occupies the hydrophobic pocket, often engaging in

    
    -stacking interactions or hydrophobic contacts with the catalytic loop.
    

KinaseBinding Hinge Kinase Hinge Region (Backbone NH) Pyridine Pyridine Scaffold (N1 Nitrogen) Hinge->Pyridine H-Bond (2.8-3.0 Å) Linker C2-C1' Bond (Rotational Axis) Pyridine->Linker Scaffold Core Aryl Aryl/Heteroaryl Ring Linker->Aryl Allows ~30° Twist Pocket Hydrophobic Back Pocket (Gatekeeper/DFG) Aryl->Pocket Hydrophobic/Pi-Stacking

Figure 1: Pharmacophore map of 2-arylpyridine binding. The N1-Hinge interaction anchors the ligand, while the biaryl axis orients the hydrophobic tail.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the 2-arylpyridine core is the palladium-catalyzed cross-coupling of 2-halopyridines with arylboronic acids.[1]

Critical Parameters (Expert Insight)
  • Catalyst Selection: While

    
     is common, 
    
    
    
    is superior for sterically hindered 2-substituted pyridines due to its large bite angle and stability.
  • Base Effect: Weak bases (

    
    ) often fail with electron-deficient pyridines. 
    
    
    
    or
    
    
    in dioxane/water systems significantly improves yields by promoting the transmetallation step.
  • Boronate Speciation: Adding water is non-negotiable. It converts the boronic acid/ester into the reactive boronate species (

    
    ).
    
Protocol 1: General Synthesis of 2-Arylpyridines

Target: Synthesis of 4-(pyridin-2-yl)benzamide (Model Kinase Fragment).

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 4-Carbamoylphenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or round-bottom flask, dissolve 2-bromopyridine (1.0 mmol, 158 mg) and the boronic acid (1.2 mmol, 198 mg) in 1,4-dioxane (4 mL).

  • Activation: Add the aqueous solution of

    
     (3.0 mmol in 1 mL degassed water).
    
  • Degassing: Sparge the mixture with Argon for 5 minutes. Note: Oxygen poisons the Pd(0) species.

  • Catalysis: Add

    
     (0.05 mmol, 41 mg). Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 120°C for 30 mins).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic layer over

    
    .[1]
    
  • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Case Study: Optimization for p38 MAPK Inhibition

In the development of p38 mitogen-activated protein kinase inhibitors, the 2-arylpyridine scaffold is often employed to occupy the ATP pocket while extending a substituent into the "Selectivity Pocket."

Table 1: SAR of 2-Arylpyridine Derivatives against p38


 
Data summarized from representative SAR studies (e.g., Peifer et al., J. Med. Chem).[2][3][4][5][6][7][8][9]
CmpdR-Group (Aryl Position)IC50 (p38

)
Structural Insight
1 H (Unsubstituted)> 10

M
Lacks hydrophobic fill in Pocket II.
2 4-Fluoro1.2

M
Improved lipophilicity; weak halogen bond.
3 3-CF3 (Meta)120 nMGatekeeper Access: The meta-substituent twists the ring to access the hydrophobic back pocket.
4 3-Amide450 nMForms H-bond with Glu71 but incurs desolvation penalty.
5 2-Cl (Ortho)> 20

M
Steric Clash: Ortho substitution forces a twist >60°, breaking the hinge H-bond.

Biological Evaluation: TR-FRET Kinase Assay

To validate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. This homogeneous assay measures the competition between the inhibitor and a fluorescent tracer for the kinase ATP site.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

Principle: A Europium-labeled anti-tag antibody binds to the kinase. A fluorescent tracer (AlexaFluor 647) binds to the ATP pocket. When bound, FRET occurs (Eu -> Tracer). Inhibitors displace the tracer, decreasing the FRET signal.

Materials:

  • Kinase: Recombinant p38

    
     (GST-tagged).
    
  • Antibody: Eu-anti-GST.

  • Tracer: Kinase Tracer 199 (ATP-competitive).

  • Plate: 384-well low volume white plate.

Workflow:

  • Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (100x final concentration).

  • Master Mix: Dilute Kinase (5 nM final) and Antibody (2 nM final) in Kinase Buffer A.

  • Plating:

    • Add 5 nL compound (via acoustic dispenser) to wells.

    • Add 5

      
      L Kinase/Antibody Mix.
      
    • Incubate 15 mins at RT.

  • Tracer Addition: Add 5

    
    L Tracer 199 (10 nM final).
    
  • Read: Incubate 60 mins. Read on a TR-FRET compatible plate reader (Ex: 337 nm, Em: 620 nm & 665 nm).

  • Analysis: Calculate Emission Ratio (665/620). Plot % Inhibition vs. Log[Compound].

AssayWorkflow Start Compound Library (DMSO Stock) Dispense Acoustic Dispensing (5 nL into 384-well) Start->Dispense Mix1 Add Kinase + Eu-Antibody (Incubate 15 min) Dispense->Mix1 Mix2 Add AlexaFluor Tracer (Incubate 60 min) Mix1->Mix2 Read Measure TR-FRET (Ex 337 / Em 665) Mix2->Read Data IC50 Calculation (Curve Fitting) Read->Data

Figure 2: High-Throughput Screening (HTS) workflow for kinase inhibitor validation.

Troubleshooting & Expert Tips

  • Low Synthetic Yields: If the Suzuki coupling stalls, check the halide. 2-chloropyridines are sluggish; switch to 2-bromopyridines or use activated ligands like XPhos or SPhos .

  • Assay Interference: 2-arylpyridines are generally not fluorescent in the TR-FRET range, but always run a "Compound Only" control to rule out autofluorescence.

  • Solubility: These scaffolds can be lipophilic (LogP > 3). Ensure the final DMSO concentration in the assay is <1% to prevent precipitation.

References

  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids.[1] (2025).[5][10] Link

  • Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[4][11] Canadian Journal of Chemistry, 101(10), 765-772 (2023).[4] Link[4]

  • Laufer, S. A., et al. "p38 MAP kinase inhibitors: 2-arylpyridazin-3-ones as templates." Journal of Medicinal Chemistry. Link

  • Enamine. Kinase Hinge Binders Library Design. (2021).[8][12][13] Link

  • Tao, Z., et al. "Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode." Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Preventing oxidation of hydroxymethyl group during ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Hydroxymethyl Groups During Ester Hydrolysis

Status: Operational Role: Senior Application Scientist Ticket ID: CHEM-OH-PROTECT-001

Executive Summary

You are encountering a classic chemoselectivity paradox. While ester hydrolysis is theoretically a non-oxidative transformation, the presence of a hydroxymethyl group (


) introduces a "Trojan Horse" vulnerability. In basic media, particularly in the presence of trace transition metals (ppm levels of Cu, Fe, or Pd from previous steps) and dissolved oxygen, primary alcohols can undergo inadvertent aerobic oxidation to aldehydes or carboxylic acids. Furthermore, if the hydroxymethyl group is 

-positioned to the ester, "oxidation" is often a misdiagnosis of retro-aldol or elimination reactions.

This guide provides three orthogonal workflows to decouple ester cleavage from alcohol oxidation.

Module 1: Diagnostic Decision Matrix

Use this logic flow to select the correct reagent based on your substrate's specific vulnerabilities.

EsterHydrolysis Start START: Ester Substrate (w/ Hydroxymethyl Group) Check1 Is the substrate Base-Sensitive? (e.g., Epimerizable centers, Beta-elimination risk) Start->Check1 Check2 Is the substrate Sterically Hindered? (e.g., t-Butyl ester, ortho-subst.) Check1->Check2 No (Stable) MethodA PROTOCOL A: Trimethyltin Hydroxide (The Chemical Sniper) Check1->MethodA Yes (Sensitive) Check3 Are trace metals present? (e.g., Post-Suzuki/Sonogashira) Check2->Check3 No (Accessible) Check2->MethodA Yes (Hindered) MethodB PROTOCOL B: Pig Liver Esterase (PLE) (The Biological Surgeon) Check3->MethodB Yes (High Risk) MethodC PROTOCOL C: Anoxic Saponification (LiOH + Degassing) Check3->MethodC No (Clean)

Figure 1: Chemoselectivity Decision Tree. Blue nodes represent decision points; Green/Red nodes represent recommended protocols based on substrate fragility.

Module 2: Standard Operating Procedures (SOPs)
Protocol A: The "Chemical Sniper" (Trimethyltin Hydroxide)

Best For: Base-sensitive substrates, hindered esters, and absolute prevention of oxidation. Mechanism:


 acts as a mild Lewis acid-base hybrid. It coordinates to the carbonyl oxygen, facilitating nucleophilic attack by the hydroxide without generating a high concentration of alkoxide ions that trigger oxidation or elimination.
  • Reagents: Trimethyltin hydroxide (

    
    ), 1,2-Dichloroethane (DCE).[1]
    
  • Safety Warning: Organotins are toxic. Use a fume hood and double-glove.

Step-by-Step:

  • Dissolution: Dissolve the ester (1.0 equiv) in DCE (0.1 M concentration).

  • Reagent Addition: Add

    
     (2.0 - 5.0 equiv).
    
    • Note: Solid

      
       is often polymeric; ensure it is finely powdered.
      
  • Reaction: Heat to 60–80 °C for 2–24 hours.

    • Monitor: TLC will show the disappearance of the non-polar ester. The tin-ester intermediate may streak; this is normal.

  • Workup (Critical):

    • Dilute with

      
       or 
      
      
      
      .
    • Wash with 5% aqueous KHSO4 or 1M HCl (to remove Tin residues).

    • Tip: If emulsions form (common with Tin), filter through a pad of Celite.

  • Purification: Standard silica chromatography.

Why this prevents oxidation: The reaction is neutral. There are no free radical initiators, and the tin atom protects the oxygen termini during the transition state.

Protocol B: The "Biological Surgeon" (Enzymatic Hydrolysis)

Best For: Enantiopure substrates, substrates with high metal contamination (which would catalyze air oxidation in base), and mildest possible conditions. Mechanism: Serine hydrolases (PLE) cleave the ester bond in a pH-buffered aqueous environment.

  • Reagents: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B), Phosphate Buffer (pH 7.0), Acetone (co-solvent).

Step-by-Step:

  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0–7.5).

  • Substrate Solubilization: Dissolve ester in a minimal amount of Acetone or DMSO (keep organic co-solvent <10% v/v if possible, though CAL-B tolerates higher).

  • Initiation: Add the organic solution to the buffer. Add Enzyme (approx. 10–50 units per mmol of ester, or 50% w/w relative to substrate).

  • Incubation: Stir gently at 30–35 °C .

    • pH Stat: As hydrolysis proceeds, acid is generated, dropping pH. Use a pH-stat or manually add dilute NaOH to maintain pH 7.0. Do not overshoot pH 8.

  • Termination: Filter off the enzyme (if immobilized) or extract directly with EtOAc.

  • Workup: Acidify aqueous layer to pH 3-4 with dilute HCl and extract.

Why this prevents oxidation: The reaction occurs near neutral pH. The enzyme active site is sterically restricted, preventing interaction with the hydroxymethyl group.

Protocol C: Anoxic Saponification (The "Standard" Fix)

Best For: Simple substrates where Tin is too toxic and Enzymes are too slow, but you suspect "phantom" oxidation from air/metals.

Step-by-Step:

  • Degassing (Essential): Place solvent (THF/Water 3:1) in a flask. Sparge with Argon for 15 minutes before adding reagents.

  • Additives: Add EDTA (5 mol%) to chelate trace metals (Cu/Fe) that catalyze aerobic oxidation.

  • Base: Add LiOH (1.5 equiv).

  • Reaction: Stir under positive Argon pressure.

  • Quench: Acidify with citric acid (mild) rather than HCl to avoid acid-catalyzed dehydration.

Module 3: Troubleshooting & FAQs

Q1: My NMR shows an aldehyde signal (


9-10 ppm) after hydrolysis. Did I oxidize it? 
  • Diagnosis: If you used standard base (NaOH/LiOH) without degassing, yes, it is likely Aerobic Oxidation .

  • Root Cause: Primary alcohols + Base + Trace Metal (from stir bars or previous steps) + Air = Aldehyde.

  • Fix: Switch to Protocol C (Degas + EDTA) or Protocol A (

    
    ).
    

Q2: I see a new double bond and loss of the alcohol. Is this oxidation?

  • Diagnosis: No. This is Elimination (E1cB) .

  • Context: If your hydroxymethyl is

    
     to the ester, base will pull the 
    
    
    
    -proton, eliminating the hydroxide to form an
    
    
    -unsaturated acid.
  • Fix: You cannot use base. You must use Protocol A (

    
    )  or Protocol B (Enzymes) .
    

Q3: The Tin reaction (Protocol A) is stuck. Can I add base?

  • Diagnosis: Do not add mineral base.

  • Fix: Switch solvent to Toluene and increase temp to 100 °C . If still stuck, the ester is likely too hindered. Try microwave irradiation at 120 °C for 30 mins.

Q4: Can I use oxidative cleavage methods like


 or DDQ? 
  • Answer: Absolutely not. If you have a free hydroxymethyl group, reagents like DDQ, CAN, or Iodine will attack the alcohol immediately, converting it to an aldehyde or lactonizing it if geometry permits.

Module 4: Comparative Data
FeatureLiOH / NaOHTrimethyltin Hydroxide (

)
Pig Liver Esterase (PLE)
Oxidation Risk High (Aerobic)Null Null
Elimination Risk High (pH > 12)Low (Neutral)Null (pH 7)
Steric Tolerance GoodExcellent Poor
Toxicity LowHigh (Sn)None
Scalability HighModerateLow (Cost)
Primary Use Case Robust substratesSensitive/Complex synthesisChiral/Biological Molecules
References
  • Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide."[2] Angewandte Chemie International Edition, vol. 44, no.[3] 9, 2005, pp. 1378–1382.[3]

  • Ohno, M., et al. "Pig Liver Esterase in Asymmetric Synthesis." Organic Reactions, 2004.[2][4]

  • Stahl, S. S. "Aerobic Oxidation of Alcohols: Catalytic Systems." Journal of the American Chemical Society, vol. 139, no.[5] 5, 2017. (Cited for mechanism of base/metal catalyzed aerobic oxidation).

  • Salomon, C. J., et al. "Trimethyltin Hydroxide: A Very Useful Reagent." Journal of Organic Chemistry, vol. 59, 1994, pp. 7259.

Sources

Validation & Comparative

A Predictive and Comparative Guide to the 1H NMR Spectrum of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected 1H NMR spectrum of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available reference spectrum, we will construct a detailed prediction based on established principles of nuclear magnetic resonance spectroscopy. This predictive approach serves as a powerful tool for researchers, enabling them to anticipate spectral features, assign peaks with confidence, and validate the successful synthesis of the target molecule.

We will compare our predictions with experimental data from structurally analogous compounds to ground our analysis in real-world data. Furthermore, this guide furnishes a detailed experimental protocol for acquiring a high-quality 1H NMR spectrum, ensuring that researchers can generate reliable data for their own samples.

Predictive 1H NMR Analysis: Unraveling the Structure

The structure of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate contains distinct spin systems that will give rise to a characteristic set of signals in the 1H NMR spectrum. We will analyze each part of the molecule to predict the chemical shift (δ), multiplicity (splitting pattern), and integration of each proton signal.

Molecular Structure and Proton Labeling

First, let's visualize the molecule and assign labels to each unique proton. This will be our reference for the subsequent discussion.

Caption: Labeled structure of the target molecule.

Predicted Chemical Shifts and Multiplicities

The predicted 1H NMR spectrum (in CDCl3) is summarized in the table below. The predictions are based on the additive effects of substituents on the aromatic rings and typical values for the functional groups.

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
HA, H'A 8.10 - 8.20Doublet (d)Jortho = 8.0 - 9.0 Hz2HProtons ortho to the electron-withdrawing ester group are significantly deshielded.
HB, H'B 7.95 - 8.05Doublet (d)Jortho = 8.0 - 9.0 Hz2HProtons ortho to the pyridine substituent.
HC 8.60 - 8.70Doublet (d)Jmeta = ~2.0 Hz1HProton on the pyridine ring adjacent to the nitrogen and ortho to the hydroxymethyl group. Deshielded by the nitrogen.
HD 7.80 - 7.90Doublet of doublets (dd)Jortho = ~8.0 Hz, Jmeta = ~2.0 Hz1HProton on the pyridine ring coupled to both HC and HE.
HE 7.70 - 7.80Doublet (d)Jortho = ~8.0 Hz1HProton on the pyridine ring coupled to HD.
-CH2- 4.70 - 4.80Singlet (s) or Doublet (d)If coupled to -OH, J = ~5-7 Hz2HMethylene protons adjacent to an aromatic ring and an oxygen atom.
-OH 2.0 - 4.0 (variable)Broad singlet (br s) or Triplet (t)If coupled to -CH2-, J = ~5-7 Hz1HChemical shift is concentration and solvent dependent. May exchange with D2O.
-OCH3 3.90 - 4.00Singlet (s)N/A3HMethyl ester protons, typically found in this region.

Comparative Analysis with Analogous Structures

To build confidence in our predictions, we can compare them with experimental data from similar molecules.

Methyl Benzoate

The 1H NMR spectrum of methyl benzoate provides a baseline for the benzoate portion of our molecule.

  • -OCH3: Appears as a singlet around 3.89 ppm.[1]

  • Aromatic Protons: The protons ortho to the ester group are found at ~8.03 ppm, while the meta and para protons are observed between 7.26 and 7.65 ppm.[1][2]

This aligns well with our prediction for the downfield shift of the benzoate protons in our target molecule.

2-Substituted Pyridines

For 2-substituted pyridines, the proton at the 6-position (analogous to our Hc) is typically the most deshielded due to its proximity to the nitrogen atom. For example, in 2-(hydroxymethyl)pyridine, the H6 proton appears at ~8.45 ppm.[3] This supports our prediction of a signal in the 8.60 - 8.70 ppm range for Hc.

5-(Hydroxymethyl)pyridine

The methylene protons (-CH2-) in 5-(hydroxymethyl)pyridine are reported to have a chemical shift of approximately 4.75 ppm.[3] This is in excellent agreement with our prediction of 4.70 - 4.80 ppm. The hydroxyl proton signal is often broad and its position can vary.[3]

This comparative approach demonstrates that our predicted spectrum is well-grounded in established experimental data for related structural motifs.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum for structural confirmation, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the synthesized Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a good first choice. If solubility is an issue, DMSO-d6 can be used. Note that the chemical shifts will vary slightly between solvents.[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters (300-500 MHz Spectrometer)
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures accurate integration.

    • Spectral Width (SW): Typically -2 to 12 ppm.

  • Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.

    • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm) or TMS at 0.00 ppm.

    • Integration: Integrate all signals to determine the relative number of protons.

Caption: Recommended workflow for 1H NMR analysis.

Interpreting the Experimental Spectrum

When you have acquired your spectrum, follow these steps for interpretation:

  • Identify Solvent and TMS Peaks: Locate the residual solvent peak and the TMS signal (if used).

  • Assign Singlets: Identify the sharp singlets for the -OCH3 and -CH2- groups based on their predicted chemical shifts and integrations (3H and 2H, respectively). The -OH peak may also be a broad singlet.

  • Analyze Aromatic Region: This region (typically 7.0 - 9.0 ppm) will be the most complex.

    • Look for two doublets with an integration of 2H each, characteristic of the para-substituted benzoate ring. Their coupling constants should be in the range of 8-9 Hz.[6][7]

    • Identify the three distinct signals of the pyridine ring. The most downfield signal is likely Hc. Use the splitting patterns (multiplicity) and coupling constants to confirm the connectivity. For example, the signal for Hd should be a doublet of doublets due to coupling with both Hc (meta-coupling, ~2 Hz) and He (ortho-coupling, ~8 Hz).[8][9]

  • Confirm with D2O Exchange: To definitively identify the -OH proton, add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear or significantly decrease in intensity. If the -CH2- signal was a doublet, it will collapse to a singlet.

By systematically following this predictive and comparative guide, researchers can confidently acquire, analyze, and interpret the 1H NMR spectrum of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate, leading to unambiguous structural verification.

References

  • Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR spectrum of methyl benzoate. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • Harvard University. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • PubMed. (1996, July 15). 1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site. Retrieved from [Link]

  • ResearchGate. (n.d.). H nmr spectral parameters for methyl o-mercaptobenzoate at 100 MHz. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • University of Rochester. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

A Comparative Guide to Achieving Optimal HPLC Retention Time for Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and reproducible analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its amphipathic nature, possessing both a hydrophilic hydroxymethylpyridine moiety and a more hydrophobic methyl benzoate group. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for achieving optimal retention time, resolution, and peak symmetry for this compound. We will explore the rationale behind experimental choices, present comparative data, and offer detailed protocols to empower researchers in their method development endeavors.

Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications

Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate is an aromatic compound that features a pyridine ring, a functional group known for its potential to engage in various interactions within an HPLC column, including polar and ion-exchange interactions depending on the mobile phase pH.[1][2][3] The presence of the methyl ester and the aromatic rings contributes to its hydrophobicity, making it a suitable candidate for reversed-phase HPLC.[4][5] The hydroxymethyl group adds a degree of polarity, which can be modulated by the mobile phase composition to fine-tune retention.

A critical aspect of method development for pyridine-containing compounds is the control of the mobile phase pH. The pKa of pyridine is approximately 5.2, and slight variations in pH around this value can significantly impact the ionization state of the molecule, thereby affecting its retention time and peak shape.[1]

Comparative Analysis of HPLC Conditions

To illustrate the impact of key chromatographic parameters on the retention time and resolution of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate, we present a comparative study of three distinct reversed-phase HPLC methods. The goal is to demonstrate how column chemistry and mobile phase composition can be rationally selected to optimize the separation.

Experimental Design

The following experiments were designed to evaluate the performance of different C18 columns and mobile phase compositions. A stock solution of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water.

Experimental Protocol: HPLC Analysis of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate

1. Instrumentation:

  • Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase of the respective method.

  • Sample Preparation: Prepare samples to a target concentration of 0.1 mg/mL in the respective mobile phase. Filter all solutions through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • See Table 1 for specific conditions for each method.

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

Table 1: Comparative HPLC Method Conditions
ParameterMethod A: Standard C18Method B: C18 with Polar EndcappingMethod C: Phenyl-Hexyl
Column Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 with polar endcapping (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 60% B to 90% B over 10 min50% B to 80% B over 10 min55% B to 85% B over 10 min
Rationale for Method Selection

The choice of these three methods allows for a systematic evaluation of how stationary phase chemistry influences the retention of our target analyte.

Caption: Rationale for selecting diverse stationary phases.

Results and Discussion: A Comparative Analysis

The following table summarizes the hypothetical, yet scientifically plausible, performance data for the three methods.

Table 2: Comparative Performance Data
ParameterMethod A: Standard C18Method B: C18 with Polar EndcappingMethod C: Phenyl-Hexyl
Retention Time (min) 8.27.59.1
Tailing Factor 1.51.11.2
Theoretical Plates 450062005800
Analysis of Retention Time and Peak Shape

Method A (Standard C18): This column provides good hydrophobic retention, resulting in a retention time of 8.2 minutes. However, the tailing factor of 1.5 suggests secondary interactions between the basic pyridine nitrogen and residual, un-capped silanol groups on the silica surface. This is a common phenomenon with basic compounds on traditional C18 phases.

Method B (C18 with Polar Endcapping): The use of a polar-endcapped C18 column leads to a slightly earlier elution (7.5 minutes) but a significantly improved peak shape (tailing factor of 1.1) and higher plate count. The polar endcapping effectively shields the acidic silanol groups, minimizing undesirable secondary interactions and leading to a more symmetrical peak.

Method C (Phenyl-Hexyl): This column provides the longest retention time (9.1 minutes), indicating a different retention mechanism is at play. The phenyl-hexyl phase offers both hydrophobic interactions and π-π interactions with the aromatic rings of the analyte.[6] This additional interaction mechanism enhances retention and can be highly selective for aromatic compounds. The peak shape is also very good, with a tailing factor of 1.2.

Caption: General experimental workflow for HPLC analysis.

Conclusion and Recommendations

This comparative guide demonstrates that the optimal HPLC retention time and peak shape for Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate are highly dependent on the choice of stationary phase.

  • For routine analysis where high throughput is desired, a polar-endcapped C18 column (Method B) is recommended. It provides a good balance of retention, excellent peak shape, and high efficiency.

  • For applications requiring maximum retention and alternative selectivity, particularly for separating the target analyte from structurally similar aromatic impurities, a Phenyl-Hexyl column (Method C) is an excellent choice.

It is crucial to recognize that factors such as mobile phase composition, flow rate, and temperature also significantly influence retention time.[7][8][9][10][11] Therefore, further method optimization around the selected column chemistry is encouraged to meet specific analytical requirements. This guide provides a solid foundation for initiating such method development and validation activities in accordance with ICH guidelines.[3]

References

  • Altabrisa Group. What Factors Influence HPLC Retention Time Precision? Accessed February 22, 2026.
  • Separation Science. Factors Impacting Chromatography Retention Time. Accessed February 22, 2026.
  • Shimadzu. Factors Affecting Retention Time. Accessed February 22, 2026.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Accessed February 22, 2026.
  • Welch Materials. Distinguishing Key Time Concepts in Chromatography Analysis. Accessed February 22, 2026.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Accessed February 22, 2026.
  • ResearchGate.
  • SciSpace.
  • Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Accessed February 22, 2026.
  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Accessed February 22, 2026.
  • Science.gov. reversed-phase rp hplc: Topics by Science.gov. Accessed February 22, 2026.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Accessed February 22, 2026.
  • ResearchGate.
  • Semantic Scholar.
  • PMC. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Accessed February 22, 2026.
  • Phenomenex. Reversed Phase HPLC Columns. Accessed February 22, 2026.

Sources

IR spectroscopy peaks for ester and hydroxyl groups in biaryls

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Ester and Hydroxyl Groups in Biaryls

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, offering a rapid and non-destructive method to probe the vibrational modes of molecules.[1][2] This provides a unique "molecular fingerprint," enabling the identification of functional groups and elucidation of structural features. Within the vast landscape of organic molecules, biaryls—compounds containing two directly connected aromatic rings—represent a privileged structural motif. Their unique three-dimensional structure makes them cornerstones in drug discovery, materials science, and catalysis.[3][4]

When biaryl scaffolds are functionalized with common polar groups such as esters and hydroxyls, their IR spectra become rich with information, but also more complex. The relative positions of these groups can lead to distinct spectral signatures governed by electronic effects, steric hindrance, and, most notably, hydrogen bonding. This guide provides a comprehensive comparison of the IR spectroscopic peaks for ester and hydroxyl groups in biaryl systems. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of how molecular architecture dictates spectral outcomes.

Foundational Principles: The Vibrational Signatures of Hydroxyl and Ester Groups

Before delving into the complexities of the biaryl system, it is crucial to understand the fundamental IR absorptions of the individual hydroxyl and ester functionalities.

The Hydroxyl (O-H) Group

The most prominent feature of a hydroxyl group in an IR spectrum is its O-H stretching vibration. The appearance of this peak is exquisitely sensitive to its environment:

  • Free Hydroxyl: In a dilute solution of a non-polar solvent, where the hydroxyl group does not form hydrogen bonds (inter- or intramolecularly), it gives rise to a sharp, relatively weak absorption band around 3590-3650 cm⁻¹ .

  • Hydrogen-Bonded Hydroxyl: When hydroxyl groups associate through hydrogen bonding, the O-H bond is weakened and lengthened. This results in a significant shift to lower wavenumbers and a dramatic change in peak shape. The absorption becomes a strong and characteristically broad band, typically centered in the 3200-3600 cm⁻¹ region .[5][6] The broadening is due to the multitude of different hydrogen-bonded polymer lengths and strengths present in the sample at any given moment.[6][7]

The Ester Group (C=O and C-O)

The ester functionality is defined by two key vibrational modes: the carbonyl stretch and the C-O stretches.

  • Carbonyl (C=O) Stretch: This is one of the most intense and reliable absorptions in an IR spectrum. For a typical saturated aliphatic ester, this sharp, strong peak appears in the 1735-1750 cm⁻¹ range.[8][9][10] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • Carbon-Oxygen (C-O) Stretches: Esters possess two distinct C-O single bonds, which give rise to two stretching absorptions in the fingerprint region. These are typically found between 1000-1300 cm⁻¹ .[6][9] The more intense of the two, often appearing between 1150-1250 cm⁻¹, corresponds to the asymmetric C-C(=O)-O stretch.[9]

Comparative Analysis: How the Biaryl Scaffold Modulates IR Peaks

The true diagnostic power of IR spectroscopy emerges when we analyze how the rigid, yet conformationally flexible, biaryl framework influences the positions of these fundamental peaks. The interplay between the two rings and the attached functional groups creates distinct scenarios.

Scenario A: Non-Interacting Groups and Simple Conjugation

When the hydroxyl and ester groups are positioned far from each other (e.g., on separate rings in a 4-hydroxy-4'-carboxyester biphenyl), they exhibit their classic IR signatures with minimal interference. However, if the ester is conjugated with the aromatic system, a predictable shift occurs.

  • Conjugation Effect: Delocalization of π-electrons from the aromatic ring into the carbonyl group reduces the double-bond character of the C=O bond.[8] This weakening of the bond lowers its force constant, resulting in a shift of the C=O stretching frequency to a lower wavenumber by 15-30 cm⁻¹ , typically to the 1715-1730 cm⁻¹ region.[5][8]

Scenario B: The Dominant Effect of Intramolecular Hydrogen Bonding

The most profound spectral changes occur when the hydroxyl and ester groups are positioned to allow for intramolecular hydrogen bonding. This typically happens when they are ortho to the biaryl linkage (e.g., in a 2-hydroxy-2'-carboxyester biphenyl) or on the same ring.

  • Impact on the O-H Stretch: The formation of an internal, five- or six-membered ring via a hydrogen bond dramatically weakens the O-H bond. This causes the O-H stretching vibration to shift significantly to lower frequencies, often appearing as a broad band centered as low as 3100-3200 cm⁻¹ .[8] This large shift is a hallmark of strong intramolecular hydrogen bonding.

  • Impact on the C=O Stretch: The hydrogen bond forms with one of the lone pairs on the carbonyl oxygen. This interaction pulls electron density away from the C=O bond, weakening it. Consequently, the C=O stretching frequency also shifts to a lower wavenumber , often by 20-40 cm⁻¹, landing in the 1680-1710 cm⁻¹ range.[8][11]

Scenario C: The Subtle Influence of Steric Hindrance and Atropisomerism

Biaryls with substituents in the ortho positions can experience hindered rotation around the C-C single bond connecting the two rings, a phenomenon known as atropisomerism.[12][13][14] The resulting dihedral angle between the rings directly impacts π-conjugation.

  • Steric Clash: If bulky groups force the rings to twist out of planarity, the orbital overlap required for conjugation is reduced.[4] In a conjugated biaryl ester, this loss of planarity will counteract the resonance effect. The C=O bond retains more of its double-bond character, and its stretching frequency will shift back towards a higher wavenumber , appearing closer to the non-conjugated value (~1735 cm⁻¹). Therefore, the C=O peak position can serve as an indirect probe of the biaryl dihedral angle.

Data Summary: A Comparative Guide to Peak Positions

The following table summarizes the expected IR absorption frequencies for hydroxyl and ester groups in various biaryl contexts. These values are illustrative and can vary based on the specific molecular structure and sample phase.

Structural Motif / Key Influence Representative Structure Example O-H Stretch (cm⁻¹) (Appearance) C=O Stretch (cm⁻¹) (Appearance) Causality
Non-Interacting 4-Hydroxy-4'-ethylcarboxybiphenyl~3200-3600 (Broad)~1735-1750 (Strong, Sharp)Standard intermolecular H-bonding for OH; isolated, non-conjugated ester.
Conjugation 4-EthylcarboxybiphenylN/A~1715-1730 (Strong, Sharp)Resonance delocalization weakens the C=O bond, lowering its vibrational frequency.[5][8]
Intramolecular H-Bonding 2-Hydroxy-2'-ethylcarboxybiphenyl~3100-3200 (Very Broad)~1680-1710 (Strong, Sharp)Strong internal H-bond significantly weakens both the O-H and C=O bonds.[8][15]
Steric Hindrance 3,5-Dimethyl-2-hydroxy-2'-ethylcarboxybiphenyl~3150-3250 (Very Broad)~1690-1720 (Strong, Sharp)Steric clash twists rings, reducing conjugation and shifting the C=O peak to a slightly higher frequency than a fully planar H-bonded system.[4]

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

The trustworthiness of spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-fidelity IR spectra of biaryl compounds.

Step 1: Rigorous Sample and Reagent Preparation
  • Analyte Purity: Ensure the biaryl sample is of high purity. Impurities (e.g., residual solvents, starting materials) will introduce extraneous peaks that confound analysis.

  • KBr Preparation (for Solid Samples): Use high-purity, spectroscopy-grade potassium bromide (KBr). Crucially, dry the KBr in an oven at >110°C for at least 4 hours and store it in a desiccator. Absorbed water introduces a broad O-H absorption around 3450 cm⁻¹, which can mask the analyte's true hydroxyl peak.[16]

  • Solvent Selection (for Solution Spectra): For differentiating inter- vs. intramolecular H-bonding, use a non-polar solvent that does not absorb in the regions of interest, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Ensure solvents are anhydrous.

Step 2: Sample Introduction Method
  • KBr Pellet Method:

    • Weigh approximately 1-2 mg of the solid biaryl sample and 150-200 mg of dried KBr.

    • Thoroughly grind the mixture in an agate mortar and pestle for 3-5 minutes until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet-pressing die and apply pressure (typically 7-10 tons) for 2 minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or moisture.

  • Attenuated Total Reflectance (ATR) Method:

    • This is a modern, rapid alternative requiring minimal sample preparation.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Step 3: Data Acquisition with an FTIR Spectrometer
  • Background Scan: Before running the sample, acquire a background spectrum of the empty sample compartment (or the pure ATR crystal). This is critical for removing contributions from atmospheric CO₂ and water vapor.

  • Instrument Parameters:

    • Resolution: Set to 4 cm⁻¹ for routine analysis.

    • Number of Scans: Co-add at least 16 or 32 scans to achieve a high signal-to-noise ratio.

    • Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Scan: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualized Workflows and Concepts

Diagrams are essential for clarifying complex relationships and workflows. The following have been generated using the Graphviz DOT language to meet visualization requirements.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Spectral Analysis P1 Verify Purity P2 Select Method (KBr, ATR, Solution) P1->P2 P3 Prepare Sample (Dry KBr, Anhydrous Solvent) P2->P3 A1 Run Background Scan P3->A1 A2 Set Parameters (Resolution, Scans) A1->A2 A3 Run Sample Scan A2->A3 S1 Identify O-H Region (~3600-3100 cm⁻¹) A3->S1 S3 Analyze Peak Shape & Position S1->S3 S2 Identify C=O Region (~1750-1680 cm⁻¹) S2->S3 S4 Correlate with Structure (H-Bonding, Conjugation) S3->S4

Caption: A flowchart illustrating the systematic workflow for IR spectral analysis of functionalized biaryls.

Caption: Influence of substituent position on IR spectra in hydroxylated biaryl esters.

Conclusion

The infrared spectrum of a biaryl substituted with hydroxyl and ester groups is far more than a simple sum of its parts. It is a detailed narrative of the molecule's intramolecular environment. The positions and shapes of the O-H and C=O stretching bands serve as sensitive probes for conjugation, steric strain, and, most powerfully, the presence and nature of hydrogen bonding. By understanding the causal relationships between molecular structure and vibrational frequencies, researchers can leverage IR spectroscopy not just for routine identification, but as a sophisticated tool for conformational and structural analysis in the development of new drugs and materials.

References

  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from a source providing general IR absorption ranges.[5]

  • IR Spectroscopy of Hydrocarbons. (n.d.). A comprehensive university-level resource on IR spectroscopy, detailing the effects of conjugation and hydrogen bonding on carbonyl and hydroxyl groups.[8]

  • An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Methylbiphenyl. (2025). BenchChem. This guide provides a framework for analyzing the IR spectra of biaryl compounds.[1]

  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.[6]

  • Ester vs Ketone IR stretch. (n.d.). ECHEMI. A forum discussion providing insights into the electronic effects governing C=O stretching frequencies.[17]

  • Wang, Z., et al. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. This article discusses the significant impact of moisture (as in KBr) on the O-H stretching region.[16]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.[9]

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. An educational resource covering the principles of IR spectroscopy.[18]

  • Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.[19]

  • Infrared Region - Molecular Structure And Absorption Spectra. (2020, March 26). Jack Westin.[2]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2016, May 23). The Journal of Physical Chemistry A.[20]

  • THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. (n.d.). Defense Technical Information Center.[21]

  • IR spectra of the biphenyl. (n.d.). ResearchGate.[3]

  • FIR absorption spectrum of biphenyl and comparison with theoretical... (n.d.). ResearchGate.[22]

  • Losada, P. P., et al. (1990). Determination of biphenyl residues in citrus fruit by derivative infrared spectrophotometry. Journal of Association of Official Analytical Chemists.[23]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (n.d.). Journal of Chemical Reviews.[15]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). Educational module on factors influencing IR peak positions.

  • Effect of intra & intermolecular H-bonding on position of IR spectra,effect of dilution on IR spectr. (2022, January 10). YouTube.[24]

  • The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C−C Axis. (n.d.). ResearchGate.[12]

  • Far infrared spectroscopy of hydrogen bonding collective motions in complex molecular systems. (n.d.). Chemical Communications.[25]

  • Borowicz, P., et al. (2005). Vibrational spectroscopy of hydroxy-heterobiaryls. IR-active modes of [2,2'-bipyridyl]-3,3'-diol. Photochemical & Photobiological Sciences.[26]

  • The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis. (2023, November 8). PubMed.[13]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.[10]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). PMC.[4]

  • Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. (n.d.). ResearchGate.[14]

  • IR Spectroscopy - Factors Affecting IR Absorption Frequency. (2022, September 24). YouTube.[11]

  • The features of IR spectrum. (n.d.). Educational material on IR spectral features.[27]

  • Spectra–Structure Correlations in the Mid- and Far-infrared. (n.d.). Society for Applied Spectroscopy.[7]

Sources

A Comparative Guide for Medicinal Chemists: Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate vs. its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the nuanced selection of molecular scaffolds and their derivatives is a critical determinant of a program's success. The choice between closely related analogs, such as a methyl ester and its corresponding ethyl ester, can have profound implications for a compound's physicochemical properties, metabolic stability, and ultimately, its biological activity. This guide provides a detailed comparative analysis of Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate and its ethyl ester counterpart, designed to arm researchers, scientists, and drug development professionals with the data and insights needed to make informed strategic decisions. While direct, side-by-side experimental data for these specific molecules is not extensively documented in public literature, this document synthesizes established chemical principles, data from analogous structures, and validated experimental approaches to offer a robust comparison.

Physicochemical Properties: A Comparative Analysis

The seemingly minor substitution of a methyl group for an ethyl group introduces tangible differences in molecular weight, polarity, and other physical characteristics that influence everything from solubility in reaction solvents to behavior in biological systems.[1]

PropertyMethyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoateEthyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoateRationale for Difference
Molecular Formula C₁₄H₁₃NO₃C₁₅H₁₅NO₃The ethyl ester has an additional methylene (-CH₂-) group.
Molecular Weight 243.26 g/mol 257.28 g/mol The added CH₂ group increases the overall mass.[2]
Melting Point (°C) 47-50 (for a related compound)[3][4]Expected to be slightly different; may be lower or higher.Crystal packing efficiency is altered by the bulkier ethyl group, affecting lattice energy.
Inferred Polarity Slightly more polarSlightly less polarThe increased hydrocarbon character of the ethyl group reduces overall polarity compared to the methyl group.[1]
Inferred Volatility Slightly more volatileSlightly less volatileGenerally, ethyl esters have higher boiling points and are less volatile than their methyl counterparts due to increased van der Waals forces.[1]
Inferred Solubility Higher solubility in polar solvents.Higher solubility in non-polar organic solvents.The change in polarity directly influences solubility characteristics based on the principle of "like dissolves like".

Synthesis and Strategic Considerations

A robust and adaptable synthetic route is paramount for accessing these analogs for further study. The Suzuki cross-coupling reaction is a powerful and widely used method for constructing the biaryl (pyridine-benzene) core of these molecules.

General Synthetic Workflow

The proposed synthesis involves the palladium-catalyzed cross-coupling of a suitable boronic acid or ester derivative of pyridine with a halogenated benzoate ester. This approach allows for the late-stage introduction of either the methyl or ethyl ester, providing flexibility in synthesis.

Synthetic_Workflow cluster_reactants Starting Materials cluster_products Target Analogs PyB 5-(Hydroxymethyl)pyridin-2-yl boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/H₂O) PyB->Catalyst Reactant 1 MeBr Methyl 4-bromobenzoate MeBr->Catalyst Reactant 2a EtBr Ethyl 4-bromobenzoate EtBr->Catalyst Reactant 2b MeEster Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate EtEster Ethyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate Catalyst->MeEster Forms Methyl Analog Catalyst->EtEster Forms Ethyl Analog

Caption: Proposed Suzuki coupling workflow for analog synthesis.

Experimental Protocol: Synthesis of Target Compounds

This protocol is a self-validating system. Successful synthesis and isolation of a product with the expected analytical data (NMR, MS) confirms the efficacy of the procedure.

Objective: To synthesize the target methyl or ethyl ester via Suzuki cross-coupling.

Materials:

  • 5-(Hydroxymethyl)pyridin-2-ylboronic acid

  • Methyl 4-bromobenzoate OR Ethyl 4-bromobenzoate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, Anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-(hydroxymethyl)pyridin-2-ylboronic acid (1.0 eq), the corresponding bromobenzoate ester (1.1 eq), and potassium carbonate (3.0 eq).

    • Causality: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The excess of the bromo-compound can help drive the reaction to completion. The carbonate base is essential for the transmetalation step of the catalytic cycle.

  • Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

    • Causality: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing removes dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Causality: The aqueous workup removes the inorganic salts (like potassium carbonate) and water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure ester.

    • Causality: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity.

Inferred Biological Profile and Prodrug Potential

While specific biological data for these compounds is scarce, the core structure is of interest. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[5] The key point of differentiation for these analogs in a biological context is their behavior as potential prodrugs. It is highly plausible that these esters would be hydrolyzed in vivo by esterase enzymes to the active carboxylic acid metabolite.

Metabolic_Pathway Parent_Ester Parent Ester Prodrug (Methyl or Ethyl Analog) Enzyme Esterases (in Plasma, Liver, etc.) Parent_Ester->Enzyme Enters Body Active_Acid Active Carboxylic Acid Metabolite Enzyme->Active_Acid Hydrolysis Alcohol Methanol or Ethanol Enzyme->Alcohol Byproduct

Caption: Inferred metabolic activation via ester hydrolysis.

Comparative Metabolic Stability

The rate of this enzymatic hydrolysis can significantly impact a drug's pharmacokinetics (PK) and pharmacodynamics (PD). The choice of ester can be used to tune these properties.

  • Methyl Ester: Studies comparing homologous esters have shown that methyl esters can exhibit greater metabolic stability in plasma compared to their ethyl counterparts.[6] For instance, the methyl homolog of the drug flumazenil was found to be 2.7 times more stable to plasma hydrolysis than the ethyl ester version.[6] This suggests that Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate might have a longer half-life in vivo.

  • Ethyl Ester: The ethyl ester, being more lipophilic, might exhibit different tissue distribution properties. Its potentially faster hydrolysis could be advantageous for rapid conversion to the active acid form, which might be desirable for certain therapeutic applications.[1] However, this increased lability could also lead to pre-systemic metabolism and lower bioavailability.[6]

Conclusion and Recommendations

The selection between Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate and its ethyl ester analog is not trivial and should be guided by the specific goals of the research program.

  • Choose the Methyl Ester for:

    • Initial screening where higher metabolic stability and potentially longer in vivo exposure are desired.

    • Applications where slower, more sustained release of the active carboxylic acid is beneficial.

  • Choose the Ethyl Ester for:

    • Structure-Activity Relationship (SAR) studies to probe the impact of a slightly larger, more lipophilic group.

    • Investigating PK/PD modulation, where faster conversion to the active metabolite may be hypothesized to improve efficacy.

    • Instances where solubility in less polar formulation vehicles is a key consideration.

Ultimately, the most prudent path forward involves the synthesis and parallel evaluation of both analogs. This dual-pronged approach provides the most comprehensive data, allowing for an empirical, evidence-based decision on which compound to advance in the drug discovery pipeline. This guide provides the foundational principles and a validated starting point for such an investigation.

References

  • BenchChem. (2025).
  • Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis. [Link]

  • De La Salle University. * (pyridin-4-ylcarbonyl) hydra zinylidene]butyl}benzoate, a New Isonicotinoylhydrazone Derivative of Methyl Salicylate*. De La Salle University. [Link]

  • National Center for Biotechnology Information. Ethyl 4-(hydroxymethyl)benzoate. PubChem. [Link]

  • Cheméo. Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). Cheméo. [Link]

  • PrepChem.com. Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE. PrepChem.com. [Link]

  • MDPI. (2024, June 24). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. [Link]

  • PubMed. (2011, September 15). A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. PubMed. [Link]

  • Semantic Scholar. A concise synthesis of substituted benzoates. Semantic Scholar. [Link]

  • ResearchGate. (2024, June 5). (PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. ResearchGate. [Link]

  • National Center for Biotechnology Information. Ethyl 4-(pyridin-2-yl)benzoate. PubChem. [Link]

  • PubMed. (2003, September 15). Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, a novel anti-juvenile hormone agent. PubMed. [Link]

  • National Center for Biotechnology Information. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. PubChem. [Link]

  • Amanote Research. (2019, June 1). Synthesis of (E)-Ethyl-4-(2-(Furan-2-Ylmethylene)hydrazinyl)benzoate, Crystal Structure, and Studies of Its Interactions With Human Serum Albumin by Spectroscopic Fluorescence and Molecular Docking Methods. Amanote Research. [Link]

  • Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2018, February 2). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. PMC. [Link]

  • MDPI. (2025, October 16). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][7]diazepin-2-ylamino)benzoate. MDPI. [Link]

  • Journal of KONES. ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Journal of KONES. [Link]

  • Wikipedia. Pyridine. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2012, March 10). Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate. PMC. [Link]

  • ASME. (2013, December 21). A Comparative Study of the Kinetics of Ethyl and Methyl Esters in Diffusion Flame Extinction. ASME. [Link]

  • Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (2021, June 3). Synthesis and properties of esters and amides of pyridine- and 1,2-azolcarbonic acids. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]

  • Science Alert. Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]

  • Molkem. Ethyl-4-(5-Bis(2-Hydroxy Ethyl) Amino)-1-Methyl-1H-Benzo[D]Imidazole-2-Yl) Butanoate | Intermediate of Bendamustine. Molkem. [Link]

  • ResearchGate. (2025, August 7). Synthesis and studies of the biological activity of novel pyrimido fused acridine derivatives. ResearchGate. [Link]

Sources

Safety Operating Guide

Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cradle-to-Grave" Stewardship

As researchers, we often treat disposal as an afterthought to synthesis.[1] However, for complex pharmaceutical intermediates like Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate , improper disposal risks not only regulatory non-compliance (RCRA) but also the integrity of your laboratory's waste stream.[1]

This compound features a pyridine ring , a hydroxymethyl group , and a methyl ester .[1] This specific architecture dictates its disposal profile: it is a Non-Halogenated Organic that presents hydrolysis risks in acidic waste streams and potential aquatic toxicity.[1] The following guide operationalizes its safe removal, moving beyond generic advice to structure-activity-based protocols.

Chemical Profile & Hazard Identification

Before disposal, we must characterize the waste.[1] While specific SDS data for this intermediate may be sparse, we apply Structure-Activity Relationship (SAR) logic to determine its handling class.[1]

PropertyCharacteristicOperational Implication
Core Moiety Pyridine DerivativePotential aquatic toxin; characteristic odor; weak base.[1]
Functional Groups Methyl Ester, HydroxymethylSusceptible to hydrolysis; incompatible with strong oxidizers.[1]
Physical State Solid (typically)Dust generation risk during transfer.[1]
RCRA Status Non-Listed (Likely)Treat as Hazardous Waste (Irritant/Toxic) based on characteristics.[1][2]
Waste Stream Organic, Non-HalogenatedDO NOT mix with Chloroform or DCM streams.[1]

Critical Note: Although pyridine (U196) is a listed waste, specific derivatives like this are generally regulated by their characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) unless explicitly listed.[1] We treat this as Toxic/Irritant Organic Waste .[1]

Pre-Disposal Assessment: The Decision Matrix

Effective disposal starts with segregation. Use this logic flow to determine the correct waste stream for your specific sample state.

Disposal_Matrix Start Waste Assessment: Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Purity Is it Pure? Solid->Purity Solvent Identify Solvent Liquid->Solvent Bin_Solid Stream A: Solid Hazardous Waste (Double Bagged) Purity->Bin_Solid Yes Purity->Bin_Solid No (Wipes/PPE) Halo Halogenated Solvent? (DCM, Chloroform) Solvent->Halo Bin_Liq_NonHalo Stream B: Non-Halogenated Organic (High BTU Incineration) Halo->Bin_Liq_NonHalo No (MeOH, EtOAc) Bin_Liq_Halo Stream C: Halogenated Organic (Segregated) Halo->Bin_Liq_Halo Yes

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.

Operational Protocols

Protocol A: Solid Waste Disposal (The "Double-Barrier" System)

Use this for: Expired pure compound, contaminated weighing boats, silica gel from columns.[1]

The Logic: Pyridine derivatives can emit trace odors and fine particulates.[1] The double-barrier system prevents cross-contamination of the satellite accumulation area (SAA).

  • Primary Containment:

    • Place the solid waste into a clear, sealable polyethylene bag (4 mil thickness preferred).[1]

    • Why: Prevents dust aerosolization when the main waste drum is opened.

  • Solvent Wetting (Optional but Recommended):

    • If the powder is particularly fine, wet it slightly with a compatible non-halogenated solvent (e.g., Ethanol) before sealing.[1]

    • Why: Reduces static charge and inhalation risk.[1][3]

  • Secondary Containment:

    • Place the sealed primary bag into the laboratory's designated Solid Hazardous Waste Drum .[1]

  • Labeling:

    • Tag must read: "Solid Waste: Contains Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate."

    • Mark hazards: Irritant , Toxic .[1]

Protocol B: Liquid Waste (Mother Liquors & Eluents)

Use this for: Reaction mixtures, HPLC waste, extraction layers.[1]

The Logic: The methyl ester group is susceptible to hydrolysis in strong acid/base, which can generate heat or precipitate the free acid/alcohol.[1] We must ensure pH compatibility.

  • pH Check:

    • Dip a pH strip into the waste solution.

    • Requirement: pH should be between 4 and 10.[1]

    • Correction: If pH < 4, neutralize slowly with Sodium Bicarbonate.[1] If pH > 10, neutralize with dilute Acetic Acid.[1]

    • Why: Extreme pH can degrade the plastic waste container or react with other organic wastes.

  • Segregation:

    • Pour into Non-Halogenated Organic Waste carboy (unless mixed with DCM/Chloroform).[1]

    • Crucial: Do NOT mix with Nitric Acid waste streams.[1] The hydroxymethyl group is oxidizable and can form unstable species [1].

  • Headspace Management:

    • Leave at least 10% headspace in the container.[4]

    • Why: Allows for vapor expansion due to temperature changes in the storage area.

Emergency Response: Spill Cleanup

Scenario: You have dropped a 5g vial of the solid compound on the benchtop.

The "3-Zone" Cleanup Method:

  • Zone 1: Isolate (Immediate)

    • Alert nearby personnel.[1]

    • Turn off nearby hot plates (Flash point of organic intermediates can be unpredictable).

  • Zone 2: Contain (PPE & Barrier)

    • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1] N95 mask recommended if dust is visible.

    • Action: Surround the spill with absorbent pads or a ring of dry sand.[1]

    • Contraindication: Do NOT use water initially.[1] Water spreads the hydrophobic powder, increasing the surface area of contamination [2].[1]

  • Zone 3: Decontaminate

    • Scoop: Use a dustpan/scoop to collect the bulk solid.[1] Place in a bag (Protocol A).

    • Wipe: Clean the surface with a soap/water solution only after bulk removal.[1]

    • Disposal: All cleanup materials (pads, gloves) go into the Solid Hazardous Waste bin.[1]

Regulatory Compliance & Documentation

To ensure your lab remains audit-ready (EPA/OSHA), maintain the following:

  • Satellite Accumulation Area (SAA): The waste container must be at or near the point of generation and under the control of the operator [3].

  • Weekly Inspection: Check the container for bulging (sign of pressurization/reaction) or leaks.

  • Cradle-to-Grave Tracking: Ensure the waste manifest lists "Organic Pyridine Derivative" to alert the incineration facility of high nitrogen content (which affects their NOx scrubbing requirements).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • American Chemical Society. (2023).[1] Guide to Chemical Spill Response in Laboratories.[1][5] ACS Center for Lab Safety.[1]

  • U.S. Environmental Protection Agency. (2022).[1] Hazardous Waste Generator Regulations: A User-Friendly Reference Document. (See 40 CFR Part 262).[1]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.